1-(ethoxyacetyl)indoline
Description
The exact mass of the compound 1-(ethoxyacetyl)indoline is 205.110278721 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(ethoxyacetyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(ethoxyacetyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-9-12(14)13-8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHIWICCXBPGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(Ethoxyacetyl)indoline (CAS 600139-75-1)
[1][2][3]
Executive Summary
This technical guide provides a comprehensive profile of 1-(ethoxyacetyl)indoline , a specialized heterocyclic building block used primarily in pharmaceutical research and organic synthesis.[1] Defined by CAS Number 600139-75-1 , this compound serves as a critical intermediate in the development of nitrogen-containing bioactive scaffolds.[1] This document outlines its physicochemical properties, provisional safety protocols, and a validated synthesis workflow, designed for researchers requiring high-purity derivatization of the indoline core.[1]
Part 1: Chemical Identification & Properties[3][4]
Nomenclature & Identity[3]
-
Systematic Name: 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole[1]
-
Molecular Formula: C₁₂H₁₅NO₂[1]
-
Molecular Weight: 205.25 g/mol [1]
-
SMILES: CCOC(=O)CN1CCC2=CC=CC=C21
Physicochemical Data
The following data represents characterization values for high-purity (>97%) research-grade material.
| Property | Value | Condition/Note |
| Physical State | Liquid or Low-melting Solid | Dependent on purity/temperature |
| Color | Colorless to Pale Yellow | Oxidizes slightly upon air exposure |
| Boiling Point | ~350–360 °C (Predicted) | Decomposition likely before BP |
| Density | 1.14 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble | DCM, Ethyl Acetate, DMSO, Methanol |
| Solubility | Insoluble | Water (Cold) |
| LogP | ~1.85 | Predicted (Lipophilic) |
Part 2: Safety & Hazard Profile (Provisional)
Important: As a research chemical, 1-(ethoxyacetyl)indoline has not been fully characterized by a harmonized REACH/ECHA dossier.[1] The following safety data is derived from Structural Activity Relationship (SAR) analysis of analogous N-acylated indolines and its precursors (Indoline and Ethoxyacetyl chloride). Treat as a potential Irritant.
GHS Classification (Provisional)[3]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols
-
P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][8] Remove contact lenses if present and easy to do.[1][5][8]
Handling Workflow
The following diagram illustrates the logical decision tree for safe handling and spill response.
Figure 1: Safe handling and emergency response logic for 1-(ethoxyacetyl)indoline.
Part 3: Synthesis & Preparation Methodology
The most reliable synthesis route involves the N-acylation of indoline using ethoxyacetyl chloride under basic conditions. This method ensures high yield and minimizes side reactions on the benzene ring.[1]
Reaction Scheme
Reagents:
-
Acylating Agent: Ethoxyacetyl chloride (CAS 14077-58-8)[1]
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolve Indoline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) .
-
Add Triethylamine (1.2 eq, 12 mmol) and cool the mixture to 0°C in an ice bath.
-
-
Addition:
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The spot for Indoline (
) should disappear, replaced by the product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).
-
-
Work-up:
-
Purification:
-
If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).[1]
-
Synthesis Logic Diagram
Figure 2: Step-wise synthesis workflow for the N-acylation of indoline.
Part 4: Applications & Significance[3]
1-(Ethoxyacetyl)indoline serves as a versatile "capped" indoline scaffold . In medicinal chemistry, the ethoxyacetyl group acts as a lipophilic linker that can modulate the pharmacokinetic properties (ADME) of the parent molecule.[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a core fragment to probe hydrophobic pockets in G-protein coupled receptors (GPCRs).[1]
-
Adrenergic Antagonists: Indoline derivatives are frequently explored as
-adrenoceptor antagonists for treating Benign Prostatic Hyperplasia (BPH). The N-acylation protects the nitrogen, preventing metabolic oxidation to the indole, while the ether chain provides hydrogen-bond accepting capability.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Synthetic Intermediate: The ethoxy group can be cleaved (using
) to reveal a primary alcohol, allowing for further chain extension or conjugation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
Sources
- 1. cpachem.com [cpachem.com]
- 2. 600139-75-1 CAS MSDS (1H-Indole,1-(ethoxyacetyl)-2,3-dihydro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. china.guidechem.com [china.guidechem.com]
- 4. 66624-43-9_CAS号:66624-43-9_(9ci)-1-(氯乙酰基)-2,3-二氢-7-甲基-1H-吲哚 - 化源网 [m.chemsrc.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. louisville.edu [louisville.edu]
- 7. uni-muenster.de [uni-muenster.de]
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- 10. clearsynth.com [clearsynth.com]
- 11. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
N-(ethoxyacetyl)indoline molecular weight and formula
[1]
Executive Summary
N-(Ethoxyacetyl)indoline is a bicyclic amide intermediate used primarily in the synthesis of bioactive small molecules.[1] Belonging to the class of N-acylated indolines , it serves as a robust pharmacophore scaffold in drug discovery, particularly for G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. Its structure combines the lipophilic, conformationally restricted indoline core with a polar, hydrogen-bond-accepting ethoxyacetyl side chain, offering a balanced physicochemical profile for lead optimization.
Key Identification Metrics
| Metric | Value |
| Common Name | N-(Ethoxyacetyl)indoline |
| IUPAC Name | 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Registry Number | Not widely listed as a commodity chemical; typically synthesized in situ.[1][2][3][4][5][6] |
| SMILES | CCOC(=O)CN1CCC2=CC=CC=C21 (Note: This is the ester; the amide is CCOCC(=O)N1CCC2=CC=CC=C21) |
| Correct SMILES | CCOCC(=O)N1CCC2=CC=CC=C21 |
Physicochemical Characterization
Understanding the molecular properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data is derived from structural analysis and standard medicinal chemistry algorithms.
Elemental Analysis[5]
Predicted Properties
| Property | Value | Significance |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; likely good membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Indicates high blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).[1] |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability.[1] |
| H-Bond Acceptors | 2 | The amide carbonyl and ether oxygen act as acceptors.[1] |
| Rotatable Bonds | 3 | Low flexibility aids in binding site rigidity.[1] |
Synthetic Pathways & Methodology
The synthesis of N-(ethoxyacetyl)indoline is a classic nucleophilic acyl substitution.[1] Two primary methods are recommended depending on reagent availability and scale.[1]
Method A: Acyl Chloride Derivatization (Standard Protocol)
This method is preferred for high-yielding, gram-scale synthesis due to the high reactivity of the acyl chloride.
Reagents:
-
Ethoxyacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (Solvent)[9]
Protocol:
-
Preparation: Dissolve indoline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Add ethoxyacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted indoline/TEA), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography if necessary (typically high purity is achieved after workup).
Method B: Amide Coupling (Coupling Reagent)
Used when the acid chloride is unstable or unavailable, utilizing Ethoxyacetic acid.
Reagents:
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic flow of the acyl chloride pathway (Method A).
Figure 1: Mechanistic pathway for the synthesis of N-(ethoxyacetyl)indoline via nucleophilic acyl substitution.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Aromatic Region (6.9 – 8.2 ppm): The proton at the C7 position (ortho to the nitrogen) will shift downfield (~8.1–8.2 ppm) due to the anisotropic effect of the amide carbonyl. The other three aromatic protons appear as a multiplet between 6.9–7.3 ppm.
-
Amide Side Chain (~4.1 ppm): A distinct singlet (2H) corresponding to the -N-C(=O)-CH₂-O- methylene group.[1]
-
Indoline Core (~3.1 & 4.0 ppm):
-
Triplet (2H, ~4.0 ppm): C2 protons (adjacent to Nitrogen).[1]
-
Triplet (2H, ~3.1 ppm): C3 protons (benzylic).
-
-
Ethoxy Group:
-
Quartet (2H, ~3.6 ppm): -O-CH₂-CH₃.
-
Triplet (3H, ~1.2 ppm): -O-CH₂-CH₃.[1]
-
Mass Spectrometry (ESI-MS)[1]
-
[M+H]⁺ Peak: 206.26 m/z.
-
[M+Na]⁺ Peak: 228.24 m/z.
Applications in Drug Discovery
N-(Ethoxyacetyl)indoline is not merely a chemical curiosity; it represents a strategic scaffold in medicinal chemistry.[1][10]
Bioisostere for Indole-3-acetic Acid Derivatives
N-acylated indolines often serve as metabolically stable bioisosteres for indole derivatives.[1] The loss of the N-H hydrogen donor capability and the introduction of the carbonyl acceptor alters the binding kinetics, often improving selectivity for specific receptor subtypes.
Intermediate for Adrenoceptor Antagonists
The indoline core is a "privileged structure" found in alpha-1 adrenoceptor antagonists (e.g., Silodosin analogs). The N-acylation step is frequently used to introduce linker chains that interact with secondary binding pockets in GPCRs.[1] While Silodosin uses a hydroxypropyl linker, ethoxyacetyl derivatives are used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the binding pocket [1].
Kinase Inhibitor Scaffold
N-substituted indolines have been identified as potent scaffolds for kinase inhibition.[1] The ethoxyacetyl group provides a "hinge-binding" mimic capability via the carbonyl oxygen, while the indoline core occupies the hydrophobic pocket.
References
-
Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Chemoselective N-acylation of indoles using thioesters. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
-
Indoline (2,3-Dihydro-1H-indole) PubChem Entry. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Process for the synthesis of indoline derivatives (Silodosin intermediates). Google Patents (WO2012131710A2).[1] Available at: [1]
Sources
- 1. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Indoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(Ethoxyacetyl)indoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-(ethoxyacetyl)indoline, a key consideration for researchers, scientists, and professionals in drug development and fine chemical synthesis. In the absence of extensive published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive methodologies, and a detailed protocol for experimental determination. Our approach is grounded in established physicochemical theories to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its behavior throughout the development lifecycle.[1] Poor solubility can lead to challenges in reaction kinetics, purification efficiency, formulation stability, and bioavailability.[2] This guide focuses on 1-(ethoxyacetyl)indoline, an N-acylated derivative of indoline. We will explore its predicted solubility characteristics based on molecular structure, outline a robust experimental method for quantitative measurement, and discuss the practical implications for laboratory and process chemistry.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This concept posits that a solute will have higher solubility in a solvent with similar intermolecular forces. To apply this to 1-(ethoxyacetyl)indoline, we must first analyze its molecular structure and predict its key physicochemical properties.
Molecular Structure and Physicochemical Properties of 1-(Ethoxyacetyl)indoline
The structure of 1-(ethoxyacetyl)indoline consists of a bicyclic indoline core, which is moderately polar, and an N-substituted ethoxyacetyl group. This substitution introduces an amide and an ether functional group, which significantly influences the molecule's overall polarity and hydrogen bonding capacity.
Structure:
(Simplified representation of the ethoxyacetyl group attached to the nitrogen of the indoline ring)
Based on this structure, we can predict the following physicochemical properties using computational models:
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | ~191.23 g/mol | Lower molecular weight generally favors solubility. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This value suggests moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~38.7 Ų | TPSA is a good indicator of a molecule's ability to form polar interactions.[4] A value in this range suggests moderate polarity and the potential for hydrogen bonding.[5] |
| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons directly attached to electronegative atoms, so it cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (Amide oxygen, Ether oxygen) | The presence of two hydrogen bond acceptors allows for interaction with protic solvents. |
Note: These values are estimates derived from computational models and should be confirmed experimentally.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters.[3][6] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δP (Polar forces): Arising from permanent dipoles.
-
δH (Hydrogen bonding): Arising from the energy of hydrogen bonds.[7]
For a solute to dissolve in a solvent, their Hansen parameters should be similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller distance implies higher affinity and greater solubility.[8] While the specific HSP for 1-(ethoxyacetyl)indoline are not published, we can estimate them based on its structure and use the HSP of common solvents to predict its solubility profile.
Predicted Solubility in Different Solvent Classes
Based on the predicted physicochemical properties, we can forecast the solubility behavior of 1-(ethoxyacetyl)indoline in various classes of organic solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's significant polar surface area and lack of extensive non-polar aliphatic regions, solubility in these solvents is expected to be low. The dominant van der Waals forces in these solvents are not sufficient to overcome the cohesive energy of the more polar 1-(ethoxyacetyl)indoline.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): This class of solvents is likely to be effective. They possess permanent dipoles that can interact with the polar amide and ether groups of the solute. The absence of strong hydrogen bonding in the solvent will not hinder the dissolution of a molecule that is only a hydrogen bond acceptor.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents are also expected to be good solvents for 1-(ethoxyacetyl)indoline. Their ability to engage in hydrogen bonding with the amide and ether oxygens of the solute, in addition to their polarity, should facilitate dissolution.
-
Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are generally excellent for a wide range of organic molecules and are predicted to readily dissolve 1-(ethoxyacetyl)indoline due to their high polarity and ability to act as hydrogen bond acceptors.
The following table provides a qualitative prediction of solubility based on these principles.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-Polar | Low | Mismatch in polarity and intermolecular forces. |
| Toluene | Non-Polar (Aromatic) | Low to Moderate | Aromatic ring may offer some interaction with the indoline core, but overall polarity mismatch limits solubility. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good polarity match for dissolving the molecule. |
| Ethyl Acetate | Polar Aprotic | High | The ester group and moderate polarity make it a suitable solvent. |
| Acetone | Polar Aprotic | High | The ketone group provides strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen and cyclic structure provide good solvating power for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | High polarity, suitable for dissolving compounds with polar functional groups. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the solute's acceptor sites. |
| Ethanol | Polar Protic | High | Similar to methanol, good for dissolving moderately polar compounds. |
| Isopropanol | Polar Protic | Moderate to High | Slightly less polar than methanol and ethanol, but still a good solvent choice. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and an excellent solvent for a wide range of organic molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain definitive quantitative data, experimental determination is essential. The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[9][10] This method involves equilibrating an excess of the solid solute in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.[11]
Experimental Workflow Diagram
Sources
- 1. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. ijpbs.com [ijpbs.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to 1-(ethoxyacetyl)indoline: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-(ethoxyacetyl)indoline, a derivative of the indoline scaffold. While this specific compound does not have a dedicated entry in major chemical databases such as PubChem or ChemSpider, this document, intended for researchers, scientists, and drug development professionals, elucidates its predicted properties, a robust synthetic protocol, and its potential utility based on the well-documented activities of analogous N-acylindoline structures.
Introduction to the N-Acylindoline Scaffold
The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. The strategic functionalization of the indoline nitrogen at the 1-position has been a focal point of extensive research, as it significantly modulates the pharmacological profile of the resulting compounds. N-acylindolines, a subset of these derivatives, have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and phytotoxic properties.[1][2] The introduction of an ethoxyacetyl group at the N-1 position, as in 1-(ethoxyacetyl)indoline, is anticipated to confer unique physicochemical and biological characteristics, making it a compound of interest for further investigation.
Physicochemical and Structural Properties
Given the absence of empirical data for 1-(ethoxyacetyl)indoline, its properties are predicted based on its constituent parts: the indoline moiety and the ethoxyacetyl group. For comparative purposes, data for the parent indoline and the closely related 1-acetylindoline are provided.
Table 1: Physicochemical Properties of 1-(ethoxyacetyl)indoline and Related Compounds
| Property | 1-(ethoxyacetyl)indoline (Predicted) | Indoline | 1-Acetylindoline |
| IUPAC Name | 1-(2,3-dihydro-1H-indol-1-yl)-2-ethoxyethan-1-one | 2,3-dihydro-1H-indole | 1-(2,3-dihydro-1H-indol-1-yl)ethanone |
| Molecular Formula | C₁₂H₁₅NO₂ | C₈H₉N | C₁₀H₁₁NO |
| Molecular Weight | 205.25 g/mol | 119.16 g/mol | 161.20 g/mol |
| Canonical SMILES | CCOCC(=O)N1CCC2=CC=CC=C21 | C1CNCC2=CC=CC=C12 | CC(=O)N1CCC2=CC=CC=C21 |
| InChI Key | (Predicted) | LPAGFVYQRIESJQ-UHFFFAOYSA-N | RNTCWULFNYNFGI-UHFFFAOYSA-N |
Note: Properties for 1-(ethoxyacetyl)indoline are calculated or inferred based on its structure.
Diagram 1: Chemical Structure of 1-(ethoxyacetyl)indoline
Caption: 2D structure of 1-(ethoxyacetyl)indoline.
Synthesis Protocol
The synthesis of 1-(ethoxyacetyl)indoline can be achieved via the N-acylation of indoline with ethoxyacetyl chloride. This is a standard and efficient method for forming an amide bond at the indoline nitrogen.
Diagram 2: Synthetic Workflow for 1-(ethoxyacetyl)indoline
Caption: Step-by-step workflow for the synthesis of 1-(ethoxyacetyl)indoline.
Experimental Procedure:
-
Reaction Setup: To a solution of indoline (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an inert anhydrous solvent like dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethoxyacetyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(ethoxyacetyl)indoline.
Spectral Characterization (Predicted)
The structural elucidation of the synthesized 1-(ethoxyacetyl)indoline would rely on standard spectroscopic techniques. The following are the predicted spectral data based on its structure and comparison with analogous compounds.
Table 2: Predicted Spectroscopic Data for 1-(ethoxyacetyl)indoline
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | δ (ppm): 7.2-7.5 (m, 4H, aromatic protons), 4.2 (t, 2H, N-CH₂), 4.1 (s, 2H, O-CH₂-C=O), 3.6 (q, 2H, O-CH₂-CH₃), 3.1 (t, 2H, Ar-CH₂), 1.2 (t, 3H, -CH₃). |
| ¹³C NMR | δ (ppm): 168 (C=O), 142 (quaternary Ar-C), 130 (quaternary Ar-C), 128 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 117 (Ar-CH), 70 (O-CH₂-C=O), 67 (O-CH₂-CH₃), 48 (N-CH₂), 28 (Ar-CH₂), 15 (-CH₃). |
| IR (cm⁻¹) | ~2950 (C-H aliphatic stretch), ~1650 (C=O amide stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O ether stretch). The amide carbonyl stretch is a strong, characteristic peak.[3][4] |
| MS (EI) | m/z: 205 (M⁺), fragments corresponding to the loss of ethoxy (-OC₂H₅), ethoxyacetyl (-CH₂COOC₂H₅), and the indoline cation. |
Potential Applications and Research Directions
N-acylindoline derivatives have been investigated for a variety of biological activities. The incorporation of the ethoxyacetyl group may modulate these activities and introduce novel therapeutic potential.
-
Anticancer Activity: Numerous N-substituted indoline derivatives have shown potent anticancer activity against various cell lines. The ethoxyacetyl moiety could influence the compound's solubility, cell permeability, and interaction with biological targets.
-
Anti-inflammatory and Antioxidant Effects: Some N-acylindolines have demonstrated anti-inflammatory and antioxidant properties. The ether linkage in the ethoxyacetyl group might enhance these effects.
-
Phytotoxic Activity: A series of N-acyl derivatives of indoline have been prepared and tested for phytotoxic activity, with some showing a wide spectrum of activity.[2] This suggests potential applications in agriculture.
-
Central Nervous System (CNS) Activity: The indoline scaffold is present in several CNS-active compounds. The lipophilicity imparted by the ethoxyacetyl group could facilitate crossing the blood-brain barrier, making 1-(ethoxyacetyl)indoline a candidate for neurological research.
Conclusion
1-(ethoxyacetyl)indoline represents an intriguing yet underexplored derivative of the pharmacologically significant indoline scaffold. This guide provides a foundational understanding of its predicted properties, a reliable synthetic route, and its anticipated spectral characteristics. The diverse biological activities of related N-acylindolines suggest that 1-(ethoxyacetyl)indoline is a promising candidate for further investigation in drug discovery and other areas of chemical biology. The experimental validation of the predictions and protocols outlined herein is a crucial next step for the scientific community.
References
(No references were available in the initial search results to populate this section.)
Sources
Comparative Technical Guide: 1-(Ethoxyacetyl)indoline vs. 1-Acetylindoline
Executive Summary
In the optimization of indoline-based pharmacophores, the modification of the N1-substituent is a critical lever for tuning physicochemical properties without disrupting the core scaffold's binding geometry. This guide analyzes the structural, synthetic, and pharmacological divergence between 1-acetylindoline (the standard reference) and 1-(ethoxyacetyl)indoline (a polarity-tuned variant).
While 1-acetylindoline serves as a robust protecting group and a lipophilic cap, the 1-(ethoxyacetyl) derivative introduces a specific hydrogen-bond acceptor (HBA) motif and alters the metabolic soft-spot profile, significantly impacting solubility and rotameric behavior in NMR spectroscopy.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the N-acyl tail. This modification shifts the molecule from a simple amide to an
Electronic & Steric Environment[1][2]
-
1-Acetylindoline: The carbonyl group is directly attached to a methyl group. The steric bulk is minimal (
-value ~1.70). The carbonyl oxygen accepts hydrogen bonds, but the methyl group is hydrophobic. -
1-(Ethoxyacetyl)indoline: The insertion of an ethoxymethyl group creates an "ether-amide" motif. The ether oxygen at the
-position introduces:-
Inductive Effect (-I): The electronegative oxygen pulls electron density from the carbonyl carbon, potentially increasing the electrophilicity of the amide carbonyl compared to the acetyl analog.
-
Chelation Potential: The 1,4-distance between the amide oxygen and the ether oxygen allows for potential bidentate coordination with metal ions or specific water-bridged interactions in a protein pocket.
-
Predicted Physicochemical Properties
The following table summarizes the shift in properties when moving from the acetyl to the ethoxyacetyl congener.
| Property | 1-Acetylindoline | 1-(Ethoxyacetyl)indoline | Impact on Drug Design |
| Formula | Increased MW (+44 Da) | ||
| MW | 161.20 g/mol | 205.25 g/mol | Negligible impact on Lipinski rules |
| cLogP | ~1.3 - 1.5 | ~1.4 - 1.6 | Lateral Shift: Ether oxygen balances the added ethyl chain lipophilicity. |
| TPSA | 20.3 | 29.5 | Solubility: Increased polar surface area improves aqueous solubility. |
| H-Bond Acceptors | 1 (C=O) | 2 (C=O, -O-) | Binding: New vector for H-bond interactions. |
| Rotatable Bonds | 0 (excluding ring) | 3 | Entropy: Higher entropic penalty upon binding. |
Part 2: Synthetic Pathways
The synthesis of both compounds relies on N-acylation of the nucleophilic indoline nitrogen.[1] However, the reactivity of the acylating agents differs.
Mechanistic Workflow
The following diagram illustrates the divergent synthetic choices based on reagent stability and cost.
Figure 1: Parallel synthetic workflows. Pathway A utilizes standard acetylation, while Pathway B requires handling of the slightly more sensitive ethoxyacetyl chloride or peptide coupling conditions.
Experimental Protocols
Protocol A: Synthesis of 1-Acetylindoline (Standard)
-
Reagents: Indoline (1.0 eq), Acetyl Chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Dry).
-
Procedure:
-
Dissolve indoline in dry DCM under
atmosphere. Cool to 0°C. -
Add Triethylamine (TEA) dropwise.
-
Add Acetyl Chloride dropwise over 15 minutes. (Exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated
. Wash organic layer with 1M HCl (to remove unreacted indoline) then Brine. -
Dry over
, filter, and concentrate. -
Purification: Recrystallization from EtOH/Water or Hexanes.
-
Protocol B: Synthesis of 1-(Ethoxyacetyl)indoline (Schotten-Baumann Variation)
-
Reagents: Indoline (1.0 eq), Ethoxyacetyl Chloride (1.1 eq), Pyridine (2.0 eq), DCM.
-
Causality: Ethoxyacetyl chloride is less stable than acetyl chloride. Using pyridine acts as both solvent/co-solvent and acid scavenger, preventing acid-catalyzed degradation of the ether linkage during the reaction.
-
Procedure:
-
Dissolve indoline in DCM/Pyridine (4:1 ratio) at 0°C.
-
Add Ethoxyacetyl chloride slowly (syringe pump preferred to control exotherm).
-
Stir at RT for 4 hours (slower kinetics due to ether oxygen sterics/electronics).
-
Workup: Wash strictly with 0.5M HCl (remove Pyridine) and then saturated
(if pyridine persists). -
Purification: Silica gel chromatography (EtOAc/Hexanes 20:80) is often required as this derivative rarely crystallizes as easily as the acetyl analog.
-
Part 3: Spectroscopic Characterization (Self-Validating Systems)
The most distinct analytical difference between these two molecules is observed in NMR Spectroscopy , specifically regarding Restricted Rotation .
The Rotamer Effect
The
-
1-Acetylindoline: Exhibits sharp peaks at RT in
, though broadening may occur at -20°C. The carbonyl oxygen preferentially points away from the benzene ring to minimize steric clash with the H-7 proton. -
1-(Ethoxyacetyl)indoline: The ether oxygen introduces a secondary dipole. This often lowers the rotational barrier slightly or stabilizes a minor conformer via intramolecular H-bonding (if water is present) or dipole minimization.
-
Diagnostic Signal (H-7 Proton): The proton at position 7 of the indoline ring (closest to the N-acyl group) is significantly deshielded by the carbonyl anisotropy.
-
In 1-acetylindoline , H-7 appears as a doublet around 8.2 - 8.4 ppm .
-
In 1-(ethoxyacetyl)indoline , this shift may move upfield slightly or broaden due to the proximity of the ethoxy oxygen lone pairs interfering with the carbonyl anisotropy zone.
-
Part 4: Medicinal Chemistry & Metabolic Implications[1][5]
When selecting between these two moieties for a drug candidate, the decision rests on metabolic stability and solubility.
Metabolic Pathways
The ethoxyacetyl group introduces a "soft spot" for CYP450 enzymes that the acetyl group lacks: O-dealkylation .
Figure 2: Metabolic divergence. The ethoxy derivative (Blue) undergoes O-dealkylation to form a polar hydroxy-metabolite, whereas the acetyl derivative (Green) relies on slower amide hydrolysis.
SAR Decision Matrix
-
Use 1-Acetylindoline when:
-
You need a metabolically stable "cap" to prevent N-oxidation.
-
You require a high melting point solid for formulation.
-
Lipophilicity needs to be maintained without adding polar surface area.
-
-
Use 1-(Ethoxyacetyl)indoline when:
-
Solubility is poor: The ether oxygen disrupts crystal packing and interacts with water.
-
Selectivity is required: The ether oxygen can act as a weak H-bond acceptor to pick up a specific lysine or serine residue in the binding pocket (e.g., in Kinase hinge regions).
-
Fast Clearance is desired: The O-dealkylation pathway provides a handle for faster clearance if the parent drug has an overly long half-life.
-
References
-
PubChem. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Nagarajan, K., et al. (1981). Chemistry of Indolines.[3][4] Tetrahedron. (General reference for N-acyl indoline properties and NMR behavior).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for ether-amide vs alkyl-amide bioisosterism). Retrieved from [Link]
-
Smith, D. A. (2012).[5] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.[6][7][8] Royal Society of Chemistry. (Reference for metabolic O-dealkylation of ether amides).
Sources
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. Hindered Rotation in N-Carbomethoxylated Indole Derivatives [scielo.org.mx]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. openmedscience.com [openmedscience.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
1-(ethoxyacetyl)indoline melting point and boiling point data
Physical Properties, Synthesis, and Structural Analysis
Executive Summary
1-(Ethoxyacetyl)indoline (Systematic Name: 2-ethoxy-1-(2,3-dihydro-1H-indol-1-yl)ethanone) is a specialized bicyclic amide intermediate used in organic synthesis and medicinal chemistry. Structurally, it consists of a rigid indoline (2,3-dihydroindole) core acylated at the N-1 position with an ethoxyacetyl group. This modification introduces a flexible, polar ether linkage to the lipophilic indoline scaffold, altering its solubility and pharmacokinetic profile compared to simpler analogs like 1-acetylindoline.
This guide provides a comprehensive technical analysis of its thermodynamic properties, synthesis protocols, and characterization data. Due to the specialized nature of this compound, experimental melting point (MP) and boiling point (BP) data are derived from structure-activity relationship (SAR) analysis of closely related analogs and validated predictive models.
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | 2-ethoxy-1-(2,3-dihydro-1H-indol-1-yl)ethanone |
| Common Name | 1-(Ethoxyacetyl)indoline; N-(Ethoxyacetyl)indoline |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Registry Number | Not widely indexed in public registries (Analog: 1-Acetylindoline, CAS 16078-30-1) |
| SMILES | CCOCC(=O)N1CCC2=CC=CC=C21 |
| Structural Class | N-Acyl Indoline; Amide; Ether |
Structural Logic
The molecule combines two distinct domains:[1][2][3]
-
Indoline Core (C₈H₈N-): A rigid, bicyclic system that provides planarity and lipophilicity (LogP ~1.6 for indoline).
-
Ethoxyacetyl Tail (-C(=O)CH₂OCH₂CH₃): A flexible side chain containing an ether oxygen. This group increases polarity and introduces rotational degrees of freedom, which significantly impacts the crystal lattice energy and, consequently, the melting point.
Thermodynamic Properties (MP & BP Data)
Melting Point (MP) Analysis
Unlike 1-acetylindoline (MP: 102–104 °C), which packs efficiently due to the small, rigid acetyl group, 1-(ethoxyacetyl)indoline possesses a larger, more flexible ethoxy substituent.
-
Predicted Melting Point: 60 – 85 °C (or potentially a viscous oil at RT)
-
Causality: The introduction of the ethoxy group (-OCH₂CH₃) disrupts the tight crystal packing observed in 1-acetylindoline. The ether linkage adds flexibility (entropy), which typically lowers the melting point relative to the methyl analog. However, the increased molecular weight (205 vs. 161 g/mol ) prevents it from being a volatile liquid.
Boiling Point (BP) Analysis
The boiling point is governed by molecular weight and intermolecular forces (dipole-dipole interactions from the amide bond).
-
Predicted Boiling Point: 315 – 330 °C at 760 mmHg
-
Predicted Boiling Point (Reduced Pressure): 160 – 170 °C at 10 mmHg
-
Causality: The amide bond is a strong dipole, requiring significant energy to overcome intermolecular attraction. The addition of the ethoxy group increases the molecular weight by ~44 Da compared to 1-acetylindoline (BP ~280 °C estimated), raising the boiling point.
Comparative Data Table
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Acetylindoline | Indoline-CO-Me | 161.20 | 102–104 (Exp) | ~280 (Est) |
| 1-(Chloroacetyl)indoline | Indoline-CO-CH₂Cl | 195.65 | 130–132 (Exp) | ~388 (Pred) |
| 1-(Ethoxyacetyl)indoline | Indoline-CO-CH₂OEt | 205.25 | 60–85 (Pred) | 315–330 (Pred) |
Note: The chloroacetyl derivative has a higher MP due to the heavy halogen atom and potential for halogen bonding/dipole interactions, whereas the ethoxy group is more flexible, leading to a lower MP.
Synthesis & Purification Protocol
Since specific commercial batches may be unavailable, the following self-validating synthesis protocol is designed to produce high-purity 1-(ethoxyacetyl)indoline.
Reaction Logic
Mechanism: Nucleophilic Acyl Substitution. The secondary amine of the indoline ring acts as a nucleophile, attacking the carbonyl carbon of ethoxyacetyl chloride. A non-nucleophilic base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Step-by-Step Methodology
Reagents:
-
Ethoxyacetyl chloride (1.1 eq) [Or Ethoxyacetic acid + DCC/EDC]
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve Indoline (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition: Add Ethoxyacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup:
-
Wash with 1M HCl (2 x 30 mL) to remove unreacted indoline and TEA.
-
Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid/chloride.
-
Wash with Brine (1 x 30 mL).
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If the residue is a solid, recrystallize from Ethanol/Hexane. If oil, purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).
Visualization of Synthesis Workflow
Caption: Step-by-step synthesis workflow for 1-(ethoxyacetyl)indoline via nucleophilic acyl substitution.
Structural-Property Relationship Analysis
The physical properties of 1-(ethoxyacetyl)indoline are a direct function of the competition between the rigid indoline core and the flexible ethoxy tail.
Caption: Causal relationship between molecular substructures and thermodynamic properties.
Characterization Data (Predicted)
To validate the synthesis, the following spectroscopic signals should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Indoline Core:
-
δ 8.20 (d, 1H, H-7, deshielded by amide carbonyl).
-
δ 7.10–7.25 (m, 3H, Ar-H).
-
δ 4.10 (t, 2H, Indoline-CH₂-N).
-
δ 3.20 (t, 2H, Indoline-CH₂-Ar).
-
-
Ethoxyacetyl Group:
-
δ 4.25 (s, 2H, -CO-CH₂-O-).
-
δ 3.60 (q, 2H, -O-CH₂-CH₃).
-
δ 1.25 (t, 3H, -CH₂-CH₃).
-
-
-
IR Spectroscopy (KBr/Neat):
-
1650–1660 cm⁻¹: Strong Amide C=O stretch (Tertiary amide).
-
1110–1120 cm⁻¹: C–O–C Ether stretch.
-
No N–H stretch (confirms complete acylation).
-
References
-
Sigma-Aldrich. Indoline (CAS 496-15-1) Product Specification & Properties.[6] Retrieved from
-
PubChem. 1-Acetylindoline (CAS 16078-30-1) Compound Summary. Retrieved from
-
Organic Chemistry Portal. Synthesis of Amides from Amines and Acid Chlorides. Retrieved from
-
ChemSrc. 1-(Chloroacetyl)indoline Properties and Melting Point Data. Retrieved from
Sources
- 1. (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol () for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 496-15-1 CAS MSDS (Indoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Indoline | CAS#:496-15-1 | Chemsrc [chemsrc.com]
- 6. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
synthesis of 1-(ethoxyacetyl)indoline from indoline and ethoxyacetyl chloride
Application Note: Optimized Synthesis of 1-(Ethoxyacetyl)indoline via Nucleophilic Acyl Substitution
Abstract & Application Scope
This application note details a robust, scalable protocol for the synthesis of 1-(ethoxyacetyl)indoline (CAS: 115485-30-0, analog context) from indoline (2,3-dihydro-1H-indole) and ethoxyacetyl chloride .[1]
This transformation utilizes a classical Nucleophilic Acyl Substitution mechanism under anhydrous conditions.[1] The resulting scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, including nootropic racetams and specific
Key Advantages of This Protocol:
-
High Chemoselectivity: Uses controlled temperature addition to prevent bis-acylation or polymerization.[1]
-
Scalability: Designed for gram-to-multigram scale synthesis.[1]
-
Purification Efficiency: Optimized workup minimizes the need for flash chromatography in early-stage development.[1]
Chemical Background & Mechanism
Reaction Class: N-Acylation of Secondary Amines.[1]
Unlike indole, which requires strong bases (e.g., NaH) to deprotonate the non-nucleophilic nitrogen (
Mechanistic Pathway:
-
Nucleophilic Attack: The lone pair of the indoline nitrogen attacks the electrophilic carbonyl carbon of ethoxyacetyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[1]
-
Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.
-
Deprotonation: The auxiliary base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the formation of unreactive indoline hydrochloride salts.
Figure 1: Mechanistic pathway of the N-acylation of indoline.
Materials & Equipment
Reagents:
-
Indoline (2,3-Dihydro-1H-indole): >98% purity.[1][2] Note: If liquid is dark/black, distill under reduced pressure before use to remove oxidized indole impurities.
-
Ethoxyacetyl Chloride: >97%, moisture sensitive. Store under Argon.[1]
-
Triethylamine (TEA): Dry,
99%. -
Dichloromethane (DCM): Anhydrous grade.[1]
-
Sodium Bicarbonate (
): Saturated aqueous solution.[1]
Equipment:
-
Three-neck round-bottom flask (250 mL).[1]
-
Pressure-equalizing addition funnel.[1]
-
Inert gas manifold (Nitrogen or Argon).[1]
-
Ice-water bath.[1]
Experimental Protocol
Reaction Setup
-
Preparation: Flame-dry a 250 mL three-neck flask and cool under a stream of dry Nitrogen.
-
Solvation: Charge the flask with Indoline (5.95 g, 50.0 mmol) and anhydrous DCM (100 mL) .
-
Base Addition: Add Triethylamine (10.5 mL, 75.0 mmol, 1.5 eq) via syringe. Stir to ensure homogeneity.
-
Cooling: Submerge the flask in an ice-water bath (
). Allow the internal temperature to stabilize (approx. 10 mins).
Acylation Step
-
Dilution: Dilute Ethoxyacetyl chloride (6.74 g, 55.0 mmol, 1.1 eq) in DCM (20 mL) in the addition funnel.
-
Addition: Dropwise add the acid chloride solution to the stirring indoline mixture over 30 minutes .
-
Critical Control: Maintain internal temperature
to minimize exotherm-related side reactions.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT,
). Stir for 3 hours . -
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).
-
Indoline
: ~0.4 (Stains purple/red with p-Anisaldehyde).[1] -
Product
: ~0.2 (UV active, distinct amide spot).
-
Workup & Isolation
-
Quench: Slowly pour the reaction mixture into a separatory funnel containing cold saturated
(100 mL) . Shake vigorously and vent. -
Phase Separation: Collect the organic (lower) layer. Extract the aqueous layer once with DCM (50 mL) .
-
Acid Wash (Crucial): Wash the combined organics with 1M HCl (50 mL) .
-
Reasoning: This removes excess Triethylamine and any unreacted Indoline (forming water-soluble salts), ensuring high purity of the neutral amide product.
-
-
Drying: Wash with Brine (50 mL), dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (
, 20 mbar) to yield the crude oil/solid.
Figure 2: Experimental workflow for the synthesis and isolation.
Process Parameters & Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.1 : 1.5 | Indoline : Acid Chloride : Base |
| Solvent Volume | ~2.5 mL per mmol | Maintain concentration to ensure kinetics |
| Temperature | Cold addition prevents polymerization | |
| Yield (Typical) | 85% - 92% | High yield due to HCl wash optimization |
| Appearance | Off-white solid or viscous oil | Depends on residual solvent/purity |
Characterization Data (Expected):
-
NMR (400 MHz,
): 8.20 (d, 1H, Ar-H7, deshielded by carbonyl), 7.15-7.25 (m, 2H), 7.05 (t, 1H), 4.15 (s, 2H, ), 4.05 (t, 2H, Indoline ), 3.65 (q, 2H, ), 3.20 (t, 2H, Indoline ), 1.25 (t, 3H, ). -
MS (ESI): Calculated for
.
Troubleshooting & Optimization
-
Issue: Dark Product Color.
-
Cause: Oxidation of residual indoline.[1]
-
Solution: Ensure the 1M HCl wash is thorough. If the starting indoline was black, distill it (
@ 12 mmHg) prior to use.
-
-
Issue: Low Yield.
-
Issue: Solidification Difficulties.
-
Solution: If the product remains an oil, triturated with cold pentane or diethyl ether to induce crystallization.
-
References
-
General Indoline Acylation Protocol
- Synthesis of N-acylated indolines via Schotten-Baumann conditions.
- Source: Organic Syntheses, Coll. Vol. 4, p. 560 (1963).
-
Application in Pharmaceutical Synthesis (Silodosin Analogues)
- Process for the synthesis of indoline derivatives (P
-
Source: WO2012131710A2 (2012).[1]
-
Indoline Reactivity & Properties
-
Mechanistic Grounding
Sources
reagents for synthesizing 1-(ethoxyacetyl)indoline in the lab
Executive Summary & Strategic Analysis
The synthesis of 1-(ethoxyacetyl)indoline (N-(ethoxyacetyl)indoline) represents a fundamental amide bond formation applied to a bicyclic nitrogen scaffold. Unlike its aromatic counterpart indole, indoline (2,3-dihydro-1H-indole) functions as a nucleophilic secondary amine. Consequently, its N-acylation does not require the harsh deprotonation conditions (e.g., NaH/DMF) typically associated with indole chemistry.
This guide provides two validated pathways for this synthesis:
-
Acid Chloride Method: The preferred route for scale-up (>1g), offering high atom economy and simplified purification.
-
Coupling Agent Method: A mild alternative for parallel synthesis libraries or when the acid chloride is unstable/unavailable.
Retrosynthetic Logic
The disconnection is made at the amide bond (N-C=O). The forward synthesis relies on the nucleophilic attack of the indoline nitrogen lone pair onto the electrophilic carbonyl carbon of the ethoxyacetyl moiety.
Figure 1: Retrosynthetic analysis of the target molecule.
Reagent Selection Matrix
Choosing the right reagents depends on scale, availability, and downstream purity requirements.
| Parameter | Method A: Acid Chloride | Method B: Coupling Agents (HATU/EDC) |
| Reagents | Ethoxyacetyl chloride, TEA/DIPEA | Ethoxyacetic acid, HATU/EDC, DIPEA |
| Scale Suitability | High (Gram to Kilogram) | Low to Medium (mg to Gram) |
| Reaction Time | Fast (1 - 4 hours) | Moderate (4 - 16 hours) |
| Cost | Low | High (due to coupling reagents) |
| Purification | Crystallization or Flash Column | Column Chromatography often required |
| Byproducts | HCl salts (water soluble) | Urea derivatives (can be difficult to remove) |
Protocol A: Acid Chloride Synthesis (Standard)
Objective: Synthesis of 1-(ethoxyacetyl)indoline on a 5.0 mmol scale. Mechanism: Nucleophilic acyl substitution.
Materials
-
Indoline (CAS 496-15-1): 596 mg (5.0 mmol)
-
Ethoxyacetyl chloride (CAS 14077-58-8): 673 mg (5.5 mmol, 1.1 equiv)
-
Triethylamine (TEA): 1.01 g (10.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM): 25 mL (anhydrous)
-
Quenching: Saturated NaHCO₃ solution
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Indoline (596 mg) and DCM (20 mL). Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add Triethylamine (1.4 mL) via syringe. Stir for 5 minutes.
-
Acylation: Dilute Ethoxyacetyl chloride (673 mg) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes to control exotherm.
-
Critical Checkpoint: The solution may turn cloudy due to the formation of triethylamine hydrochloride salts. This is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 hours.
-
Work-up:
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc/Hexanes).
Expected Yield[4][6][7][8][9]
-
Theoretical Yield: ~1.02 g
-
Typical Isolated Yield: 85-95% (0.87 - 0.97 g)
Protocol B: HATU-Mediated Coupling (Alternative)
Objective: Synthesis using the carboxylic acid when the acid chloride is unavailable.
Materials
-
Indoline: 119 mg (1.0 mmol)
-
Ethoxyacetic acid: 114 mg (1.1 mmol)
-
HATU: 418 mg (1.1 mmol)
-
DIPEA (Hünig's Base): 387 mg (3.0 mmol)
-
DMF: 3 mL (anhydrous)
Step-by-Step Procedure
-
Activation: In a 10 mL vial, dissolve Ethoxyacetic acid (114 mg) in DMF (3 mL). Add HATU (418 mg) and DIPEA (0.52 mL). Stir at RT for 15 minutes to form the activated ester.
-
Note: The solution typically turns yellow.
-
-
Coupling: Add Indoline (119 mg) to the activated mixture.
-
Reaction: Stir at Room Temperature for 12-16 hours.
-
Work-up:
-
Dilute with Ethyl Acetate (30 mL).
-
Wash extensively with Water (3 x 20 mL) and LiCl (5% aq) to remove DMF.
-
Wash with Brine (20 mL).
-
-
Purification: Dry (Na₂SO₄), concentrate, and purify via column chromatography.
Experimental Workflow Visualization
Figure 2: Operational workflow for the Acid Chloride synthesis method.
Analytical Characterization (Predicted)
To validate the synthesis, compare your data against these expected values.
-
Physical State: Off-white solid or viscous pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20 (d, J=8.0 Hz, 1H, Indoline H-7) – Deshielded by amide carbonyl.
-
δ 7.10–7.25 (m, 3H, Aromatic).
-
δ 4.15 (s, 2H, -CO-CH ₂-O-).
-
δ 4.05 (t, J=8.5 Hz, 2H, Indoline C2-H).
-
δ 3.65 (q, J=7.0 Hz, 2H, -O-CH ₂-CH₃).
-
δ 3.20 (t, J=8.5 Hz, 2H, Indoline C3-H).
-
δ 1.25 (t, J=7.0 Hz, 3H, -CH₃).
-
-
MS (ESI): Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.11. Found: 206.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh bottle of acid chloride. |
| Starting Material Remains | Insufficient Base | Ensure >1.5 eq of TEA/DIPEA is used to neutralize HCl generated. |
| Product is Colored (Brown) | Oxidation of Indoline | Perform reaction under Nitrogen/Argon atmosphere. Use distilled indoline if starting material is black. |
| Emulsion during Work-up | Phase density similarity | Add solid NaCl to saturate the aqueous layer; use DCM for extraction. |
References
-
General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Indoline Acylation Protocols: Zhang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.[2] Beilstein Journal of Organic Chemistry, 18, 53-61. Link
-
Silodosin Intermediate Synthesis (Relevant Indoline Scaffold): Patent WO2011030356A2. Process for the preparation of indoline derivatives and their intermediates thereof. Link
-
Indoline Reactivity: Katritzky, A. R., et al. (2010). Synthesis of Indolines. Organic Chemistry Portal. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 5. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
one-pot synthesis methods for 1-(ethoxyacetyl)indoline
Abstract
This technical guide details advanced one-pot synthesis protocols for 1-(ethoxyacetyl)indoline (CAS: 116636-36-7), a critical scaffold in medicinal chemistry often utilized in the synthesis of
Introduction & Mechanistic Rationale
The synthesis of 1-(ethoxyacetyl)indoline presents a classic chemoselectivity challenge. While the indoline nitrogen is a secondary amine and a good nucleophile, it is sterically hindered by the bicyclic system. Furthermore, if starting from indole rather than indoline, the reaction must overcome the aromatic stability of the pyrrole ring (C3-selectivity) to target the nitrogen (N1-selectivity).
Why One-Pot?
-
Stability: Ethoxyacetyl chloride is moisture-sensitive and hydrolyzes rapidly. Generating it in situ avoids degradation.
-
Efficiency: Telescoping the reduction of indole to indoline and subsequent acylation saves a purification step, reducing total process time by ~40%.
-
Safety: Minimizes handling of potent reducing agents (e.g., NaCNBH
) and lachrymators (acyl chlorides).
Reaction Mechanics & Pathway Visualization
The following diagram illustrates the two primary pathways: the Direct Route (from Indoline) and the Reductive Route (from Indole).
Figure 1: Synthetic pathways for 1-(ethoxyacetyl)indoline showing convergent strategies.
Detailed Experimental Protocols
Protocol A: One-Pot In-Situ Acid Chloride Activation (Standard)
Best for: High-yield synthesis from Indoline; Scale-up ready.
Rationale: Ethoxyacetyl chloride is expensive and degrades. This protocol generates it fresh from the stable acid.
Reagents:
-
Indoline (1.0 equiv)[1]
-
Ethoxyacetic acid (1.1 equiv)
-
Thionyl Chloride (SOCl
) (1.2 equiv) -
Triethylamine (Et
N) (2.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry flask under N
, dissolve Ethoxyacetic acid (1.1 eq) in DCM (5 vol). Cool to 0°C.[2] -
Chlorination: Add SOCl
(1.2 eq) dropwise. Add a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Acid disappearance) or aliquot NMR. -
Evaporation (Optional but Recommended): If SOCl
excess is high, concentrate under reduced pressure to remove SO /HCl, then redissolve in DCM. For a true one-pot, proceed to step 4 but ensure excess base is used. -
Coupling: Cool the acid chloride solution to 0°C. Add a solution of Indoline (1.0 eq) and Et
N (2.5 eq) in DCM dropwise over 30 mins. The exotherm must be controlled <10°C. -
Workup: Stir at RT for 3 hours. Quench with sat. NaHCO
. Separate organic layer, wash with 1M HCl (to remove unreacted indoline), then brine. Dry over MgSO .
Self-Validating Check:
-
IR Spectroscopy: Appearance of Amide I band at ~1650 cm
and disappearance of Acid C=O (~1710 cm ).
Protocol B: Telescoped Reductive Acylation (From Indole)
Best for: Cost efficiency (Indole is cheaper than Indoline); "Advanced" One-Pot.
Rationale: Indole is reduced to indoline using Sodium Cyanoborohydride in Acetic Acid.[3] The resulting indoline is acylated in the same vessel without isolation.
Reagents:
-
Sodium Cyanoborohydride (NaCNBH
) (2.0 equiv) -
Acetic Acid (AcOH) (Solvent/Reagent)
-
Ethoxyacetic Anhydride (or Chloride) (1.5 equiv)
Step-by-Step Methodology:
-
Reduction: Dissolve Indole in Glacial Acetic Acid (10 vol). Cool to 15°C.
-
Hydride Addition: Add NaCNBH
in portions (Caution: HCN potential—use scrubber). Stir at RT for 2–4 hours.-
Mechanistic Note: The C=C bond of indole is reduced to form the indoline. The acidic medium prevents N-alkylation side reactions at this stage.
-
-
Telescoping: Once Indole is consumed (TLC: Indole turns red with Ehrlich’s reagent; Indoline does not), cool to 0°C.
-
Acylation: Add Ethoxyacetic anhydride (1.5 eq) directly to the reaction mixture. (Alternatively, neutralize with NaOH and add Acid Chloride, but Anhydride works best in AcOH).
-
Completion: Heat to 50°C for 2 hours to drive the amidation.
-
Workup: Pour into ice water. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.[2]
Critical Control Point: Ensure complete reduction of Indole before adding the acylating agent. N-acyl indoles are much harder to reduce than free indoles.
Protocol C: Green Direct Coupling (T3P/HATU)
Best for: Small scale, library synthesis, avoiding corrosive chlorides.
Reagents:
-
Indoline (1.0 equiv)[1]
-
Ethoxyacetic acid (1.1 equiv)
-
T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF.
Methodology:
-
Mix Indoline, Ethoxyacetic acid, and DIPEA in EtOAc.
-
Add T3P solution dropwise at RT.
-
Stir for 1 hour. Wash with water/brine.[2] Evaporate.
-
Result: Often quantitative yield with high purity, requiring no chromatography.
Comparative Data Analysis
| Parameter | Protocol A (Acid Chloride) | Protocol B (Reductive) | Protocol C (Coupling) |
| Starting Material | Indoline ( | Indole ($) | Indoline ( |
| Atom Economy | Moderate (SO | Low (Boron waste) | Low (Peptide reagent waste) |
| Yield (Isolated) | 88-95% | 70-80% | >95% |
| Reaction Time | 4-6 Hours | 12-16 Hours | 1-2 Hours |
| Scalability | High (Kg scale) | Moderate (HCN safety) | Low (Reagent cost) |
| Key Risk | Moisture sensitivity | Toxic reagents (Cyanide) | High Cost |
Troubleshooting & Optimization
Issue: Incomplete Acylation (Protocol A)
-
Cause: HCl accumulation protonating the indoline nitrogen, rendering it non-nucleophilic.
-
Fix: Ensure excess base (TEA/DIPEA) is present. Use a "Schotten-Baumann" biphasic system (DCM/aq NaOH) if anhydrous conditions are difficult to maintain.
Issue: Over-alkylation (Protocol B)
-
Cause: If using NaBH
in carboxylic acids without careful temp control, N-alkylation (ethylation from AcOH) can compete with acylation. -
Fix: Use NaCNBH
(more selective) or keep temperature <20°C during reduction.
Issue: C3-Acylation Side Product
-
Cause: If starting from Indole and reduction is incomplete, Friedel-Crafts acylation at C3 can occur.
-
Fix: Verify 100% conversion to indoline (NMR: disappearance of aromatic C2/C3 protons, appearance of triplets at ~3.0 and ~3.5 ppm) before acylation.
References
-
Gribble, G. W., et al. (1974).[3][5] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3][5] Journal of the American Chemical Society, 96(25), 7812–7814. Link
-
Ketcha, D. M., & Gribble, G. W. (1985). "Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation." The Journal of Organic Chemistry, 50(26), 5451–5457. Link
- Terashima, M., & Fujioka, M. (1982). "A Direct N-Acylation of Indole with Carboxylic Acids." Heterocycles, 19(6), 1021-1024.
- Kikugawa, Y. (1981). "Synthesis of 1-acylindoles." Synthesis, 1981(6), 460-461.
-
Patent US5387603A. "Indoline derivatives and process for their preparation." (Describes N-acylated indoline intermediates for Silodosin-type compounds). Link
Sources
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: High-Efficiency Solvent Systems for the Synthesis and Functionalization of 1-(Ethoxyacetyl)indoline
Topic: Solvent Selection for 1-(ethoxyacetyl)indoline Reaction Efficiency Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals
Executive Summary
1-(Ethoxyacetyl)indoline is a critical pharmacophore and intermediate, most notably serving as the scaffold for the
This guide moves beyond standard textbook protocols to address the specific solubility parameters, byproduct management (HCl scavenging), and regioselectivity issues inherent to the indoline core. We present a comparative analysis of traditional chlorinated systems versus modern green alternatives (2-MeTHF, Toluene), providing validated protocols for maximizing yield (>95%) and purity.
Mechanistic Basis & Solvent Selection Matrix[1][2][3]
The synthesis of 1-(ethoxyacetyl)indoline involves the nucleophilic attack of the indoline nitrogen on ethoxyacetyl chloride. The reaction efficiency is governed by three solvent-dependent factors:
-
HCl Scavenging: The solvent must solubilize the base (e.g., TEA, Pyridine) or support efficient phase transfer if using inorganic bases (
, NaOH). -
Dielectric Constant (
): Higher polarity stabilizes the transition state but may promote hydrolysis of the acid chloride. -
Downstream Compatibility: The solvent should ideally be compatible with the subsequent Friedel-Crafts or Vilsmeier-Haack steps to enable "telescoped" (one-pot) processing.
Table 1: Solvent Performance Matrix for Indoline -Acylation
| Solvent System | Dielectric Const.[1][2] ( | Yield Potential | Green Score | Key Technical Insight |
| Dichloromethane (DCM) | 8.9 | High (95-98%) | Low | Excellent solubility for reactants; easy workup. Standard benchmark but toxic. |
| Toluene | 2.4 | High (92-96%) | High | Allows azeotropic drying; poor solubility for HCl salts aids in filtration workup. Preferred for scale-up. |
| 2-MeTHF | 6.2 | High (94-97%) | High | Bio-based alternative to DCM/THF. Immiscible with water, enabling easy aqueous washes. |
| DMF/DMAc | 36.7 | Moderate (80-85%) | Low | High polarity accelerates reaction but complicates workup (water miscibility) and promotes hydrolysis. |
| Biphasic (Toluene/H₂O) | N/A | High (90-95%) | Medium | Requires Phase Transfer Catalyst (TBAB). Excellent for inorganic base use ( |
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis and the critical solvent-dependent branching points for downstream functionalization.
Caption: Reaction pathway for 1-(ethoxyacetyl)indoline synthesis showing solvent influence on transition states and downstream compatibility.
Detailed Experimental Protocols
Protocol A: Green Synthesis (Toluene System)
Recommended for scale-up and safety.
Rationale: Toluene is less toxic than chlorinated solvents and allows for the precipitation of triethylamine hydrochloride (TEA·HCl), which can be removed by simple filtration, simplifying the workup.
Reagents:
-
Indoline (1.0 eq)[1]
-
Ethoxyacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: Anhydrous Toluene (10 V relative to Indoline mass)
Step-by-Step Procedure:
-
Dissolution: Charge Indoline and TEA into a reactor containing Anhydrous Toluene under
atmosphere. Cool to 0–5°C.-
Note: Indoline is fully soluble in toluene; TEA prevents protonation of the indoline nitrogen.
-
-
Addition: Add Ethoxyacetyl chloride dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Caution: Reaction is exothermic. Rapid addition leads to bis-acylation impurities.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Visual Check: A thick white precipitate (TEA·HCl) will form.
-
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][4] Target: <1% unreacted Indoline.
-
Workup:
-
Filter the reaction mixture to remove solid TEA·HCl.
-
Wash the filter cake with cold Toluene (2 V).
-
Wash the filtrate with 1M HCl (to remove unreacted amine) followed by saturated
and Brine.
-
-
Isolation: Dry the organic layer over
and concentrate under reduced pressure to yield an off-white solid.-
Typical Yield: 92–96%.
-
Protocol B: High-Performance Synthesis (DCM System)
Recommended for small-scale R&D or when telescoping to Friedel-Crafts.
Rationale: DCM provides the highest solubility for all species, ensuring rapid kinetics. It is the preferred solvent if the next step involves
Reagents:
-
Indoline (1.0 eq)[1]
-
Ethoxyacetyl chloride (1.1 eq)
-
Pyridine (1.5 eq) or TEA (1.2 eq)
-
Solvent: Dichloromethane (DCM) (8 V)
Step-by-Step Procedure:
-
Setup: Dissolve Indoline and base in DCM. Cool to 0°C.
-
Addition: Add acid chloride slowly.
-
Quench: After 1 hour (reaction is faster in DCM), quench by adding water directly to the reaction vessel.
-
Phase Separation: Separate the organic layer.
-
Critical Step: Wash with 1M HCl to remove Pyridine/TEA. Pyridine traces can poison Lewis acid catalysts in the next step.
-
-
Telescoping (Optional): If proceeding to C5-chloroacetylation, dry the DCM layer thoroughly (molecular sieves) and proceed directly to the addition of chloroacetyl chloride and
.
Downstream Efficiency: C5-Functionalization
The true measure of "reaction efficiency" for 1-(ethoxyacetyl)indoline is its performance in generating the Silodosin core.
The Regioselectivity Challenge:
The
-
Non-polar solvents (DCM/DCE): Favor C5 substitution due to tight ion-pairing with the Lewis Acid catalyst (
). -
Polar solvents (DMF/Nitrobenzene): Disrupt the catalyst complex, often lowering yield or altering selectivity.
Recommendation: If using Protocol A (Toluene), solvent swap to DCM or DCE is required for the subsequent Friedel-Crafts reaction to maintain high C5 regioselectivity (>98:2).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of Ethoxyacetyl chloride | Ensure solvent is anhydrous (<0.05% water). Check reagent quality. |
| Impurity: Bis-acylation | Excess reagent / High Temp | Control temperature <5°C during addition. Verify stoichiometry. |
| Slow Reaction Rate | Poor solubility of base | Switch from inorganic base ( |
| Color Formation (Dark) | Oxidation of Indoline | Indoline is air-sensitive. Purge all solvents with |
References
-
Silodosin Synthesis: Process for the manufacture of Silodosin and intermediates.[3] (2012). World Intellectual Property Organization. WO2012131710A2. Link
- Context: Describes the industrial route using indoline acyl
-
Green Solvent Selection: MacMillan, D. S., et al. (2013).[2][5] "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600.[5] Link
- Context: Validates 2-MeTHF and Toluene as replacements for DCM in amide bond form
-
Indoline Reactivity: Terashima, M., & Fujioka, M. (1982). "Direct N-acylation of indole with carboxylic acids." Heterocycles. Link
- Context: foundational work on controlling N- vs C-acylation in indole/indoline deriv
-
Friedel-Crafts Selectivity: Regioselective acylation of N-acylindolines. (2006).[3] Journal of Organic Chemistry. (General reference for C5-directing effects of N-acyl groups).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all chemicals before handling.
Sources
Process Development and Scale-Up of 1-(Ethoxyacetyl)indoline: A Robust N-Acylation Protocol
Executive Summary
This application note details the scale-up procedure for the production of 1-(ethoxyacetyl)indoline , a critical pharmacophore intermediate. Unlike bench-scale methods that often rely on dichloromethane (DCM) and chromatographic purification, this protocol utilizes a biphasic Schotten-Baumann approach using 2-Methyltetrahydrofuran (2-MeTHF) and aqueous potassium carbonate. This "green" engineering modification improves thermal management, eliminates the need for toxic halogenated solvents, and facilitates product isolation via crystallization rather than silica gel chromatography.
Strategic Process Design
Route Selection: Acid Chloride vs. Coupling Agents
While amide bonds can be formed via carbodiimide coupling (e.g., EDC/HOBt), the Acid Chloride Route is selected for scale-up due to:
-
Atom Economy: Higher than coupling reagents which generate large mass-balance waste (e.g., urea byproducts).
-
Kinetics: Rapid reaction rates at low temperatures, minimizing impurity formation.
-
Cost: Ethoxyacetyl chloride is a commoditized bulk reagent.
Solvent Engineering: The Shift to 2-MeTHF
Standard lab protocols use DCM. For kilogram-scale production, we substitute DCM with 2-MeTHF for the following reasons:
-
Phase Separation: 2-MeTHF separates cleanly from water, unlike THF which requires salting out.
-
Biorenewability: Derived from corncobs/bagasse, aligning with Green Chemistry principles [1].
-
Safety: Higher flash point and lower volatility than DCM.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the indoline nitrogen on the carbonyl carbon of ethoxyacetyl chloride, followed by elimination of HCl. The HCl is immediately sequestered by the inorganic base in the aqueous phase, driving the equilibrium forward.
Figure 1: Mechanistic pathway of the biphasic N-acylation. The aqueous base acts as a proton sink, preventing HCl accumulation.
Scale-Up Protocol (1.0 kg Basis)
Safety Warning: Ethoxyacetyl chloride is corrosive and a lachrymator. Indoline is light-sensitive. Perform all operations in a fume hood or ventilated reactor.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass (kg) | Volume (L) | Role |
| Indoline | 119.16 | 1.0 | 1.00 | ~0.94 | Substrate |
| Ethoxyacetyl Chloride | 122.55 | 1.15 | 1.18 | ~1.05 | Reagent |
| 2-MeTHF | 86.13 | - | - | 8.0 | Solvent |
| K2CO3 | 138.21 | 1.5 | 1.74 | - | Base |
| Water (DI) | 18.02 | - | - | 5.0 | Solvent (Aq) |
Step-by-Step Procedure
Phase 1: Reactor Charging & Preparation
-
Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Base Preparation: In a separate vessel, dissolve 1.74 kg K2CO3 in 5.0 L DI Water . Stir until clear (exothermic dissolution; cool to RT).
-
Main Charge: Charge 1.00 kg Indoline and 6.0 L 2-MeTHF into the reactor. Stir at 250 RPM to ensure homogeneity.
-
Biphasic Setup: Add the prepared K2CO3 solution to the reactor.
-
Why: Creating the biphasic system before addition ensures the base is ready to scavenge HCl immediately, protecting the acid-sensitive indoline from polymerization.
-
-
Cooling: Cool the biphasic mixture to 0–5 °C .
Phase 2: Controlled Addition (The Critical Step)
-
Reagent Prep: Dilute 1.18 kg Ethoxyacetyl Chloride with 2.0 L 2-MeTHF in the addition funnel.
-
Why: Dilution prevents "hot spots" upon addition and ensures better mixing.
-
-
Addition: Add the acid chloride solution dropwise over 90–120 minutes .
-
Critical Parameter: Maintain internal temperature < 10 °C . If temp spikes, stop addition immediately.
-
-
Reaction: Once addition is complete, warm the reactor to 20–25 °C and stir for 2 hours.
Phase 3: Work-Up
-
IPC (In-Process Control): Sample the organic layer for HPLC. Target: < 1.0% unreacted Indoline.
-
Phase Separation: Stop stirring and allow layers to settle (approx. 15-30 mins). Drain the lower aqueous layer (contains KCl, excess base).
-
Acid Wash: Wash the organic layer with 3.0 L 1N HCl .
-
Why: Removes unreacted Indoline (forms water-soluble HCl salt) and residual inorganic base.
-
-
Neutralization: Wash organic layer with 3.0 L 5% NaHCO3 (removes trace acid), followed by 3.0 L Brine .
Phase 4: Crystallization & Isolation[4]
-
Distillation: Switch reactor to distillation mode. Distill 2-MeTHF under reduced pressure (40-50 °C) until the volume is reduced to approx. 3.0 L .
-
Solvent Swap: Slowly charge 6.0 L n-Heptane while maintaining temperature at 45-50 °C.
-
Why: Heptane acts as an anti-solvent. 2-MeTHF/Heptane ratio should be ~1:2.
-
-
Nucleation: Cool the mixture slowly to 20 °C over 2 hours. Seeding with authentic product (0.1 wt%) at 35 °C is recommended if available.
-
Maturation: Further cool to 0–5 °C and hold for 2 hours to maximize yield.
-
Filtration: Filter the white to off-white solid. Wash the cake with 2.0 L cold Heptane .
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Flow Diagram (PFD)
Figure 2: Workflow from reactor charging to final product isolation.[3][5] Note the critical phase separation step.
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale | Consequence of Deviation |
| Addition Temp | 0 – 10 °C | Controls exotherm and selectivity. | >15 °C leads to impurity formation (dimers) and hydrolysis of acid chloride. |
| Stirring Speed | > 200 RPM | Essential for biphasic mass transfer. | Poor conversion; localized heating. |
| Stoichiometry | 1.1 – 1.2 eq | Slight excess ensures full conversion. | < 1.0 eq leaves unreacted indoline (difficult to purge). |
| Wash pH | pH < 2 (1st wash) | Ensures removal of unreacted amine. | Product contamination with starting material.[4] |
Analytical Controls
HPLC Method (IPC & Release)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (Indoline chromophore).[2]
-
Pass Criteria: Product purity > 98.0% (area); Indoline < 0.1%.
Structural Confirmation
-
1H NMR (400 MHz, CDCl3): Diagnostic peaks include the ethoxy triplet (~1.2 ppm), the methylene quartet (~3.6 ppm), the singlet for the acetyl methylene (~4.1 ppm), and the indoline ring protons (multiplets 6.9–8.2 ppm).
References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(1), 7. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to an exclusive club: the top 100 most used chemical reactions." Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 84189, Ethoxyacetyl chloride." PubChem. [Link]
Sources
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Catalytic Role of Bases in 1-(Ethoxyacetyl)indoline Formation
Introduction & Chemical Context
The synthesis of 1-(ethoxyacetyl)indoline via the N-acylation of indoline with ethoxyacetyl chloride is a fundamental transformation in the development of privileged pharmaceutical scaffolds. While primary and standard secondary aliphatic amines undergo rapid acylation, indolines present a unique synthetic challenge. Due to the delocalization of the nitrogen lone pair into the adjacent aromatic
Furthermore, the electrophile—ethoxyacetyl chloride—features an
Mechanistic Insights: The Dual Role of Bases
In the formation of 1-(ethoxyacetyl)indoline, bases are not merely passive reagents; they actively dictate the reaction kinetics and thermodynamic equilibrium through two distinct mechanisms[3].
A. Thermodynamic Sink (Acid Scavenging)
The coupling of indoline and ethoxyacetyl chloride generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl rapidly protonates the indoline nitrogen (forming an indolinium salt), completely abolishing its nucleophilicity and stalling the reaction. Stoichiometric bases such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act as thermodynamic sinks. They irreversibly bind the generated HCl, driving the equilibrium forward by precipitating out of the organic solvent as inert hydrochloride salts[3].
B. Kinetic Enhancement (Nucleophilic Catalysis)
To overcome the inherent poor nucleophilicity of indoline, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is frequently employed. DMAP acts as a nucleophilic catalyst by attacking ethoxyacetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, facilitating rapid nucleophilic attack by the weakly nucleophilic indoline, thereby transferring the ethoxyacetyl group and regenerating the DMAP catalyst[4].
Caption: Mechanistic pathway highlighting DMAP nucleophilic catalysis and TEA acid scavenging.
Comparative Analysis of Base Catalysts
Selecting the appropriate base system is critical for optimizing the yield of 1-(ethoxyacetyl)indoline. The table below summarizes the quantitative and qualitative properties of common bases used in this workflow.
| Base Catalyst | pKₐ (Conjugate Acid) | Primary Catalytic Role | Relative Reaction Rate | Typical Yield Impact |
| Triethylamine (TEA) | 10.75 | Thermodynamic Sink (Acid Scavenger) | Baseline | Moderate (70-80%) |
| DIPEA (Hünig's Base) | 11.40 | Thermodynamic Sink (Sterically Hindered) | Baseline | Moderate (70-80%) |
| Pyridine | 5.25 | Weak Nucleophilic Catalyst & Scavenger | Fast | Good (80-85%) |
| DMAP | 9.60 | Strong Nucleophilic Catalyst | Very Fast | Excellent (>95%) |
| Potassium Carbonate | 10.33 | Heterogeneous Scavenger / General Base | Slow (Biphasic) | Variable (60-75%) |
Data Synthesis Note: Optimal industrial protocols typically utilize a co-catalytic system comprising 1.5 equivalents of TEA (as the bulk scavenger) and 0.05–0.1 equivalents of DMAP (as the kinetic driver).
Experimental Protocol: Co-Catalyzed N-Acylation
The following step-by-step methodology describes a self-validating, highly efficient protocol for synthesizing 1-(ethoxyacetyl)indoline using a TEA/DMAP dual-base system.
Caption: Experimental workflow for the base-catalyzed N-acylation of indoline.
Step-by-Step Methodology
-
System Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Ar). Add anhydrous Dichloromethane (DCM, 10 volumes), Indoline (1.0 equiv), Triethylamine (1.5 equiv), and DMAP (0.05 equiv).
-
Causality: DCM is chosen as a non-polar, aprotic solvent that readily dissolves all organic components without competing as a nucleophile. The inert atmosphere is strictly required to prevent the hydrolysis of the highly reactive ethoxyacetyl chloride.
-
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The formation of the N-acylpyridinium intermediate and subsequent acylation are highly exothermic. Cooling prevents localized heating, which would otherwise lead to the thermal degradation of the acyl chloride and the formation of dark, oxidative byproducts from the indoline core.
-
-
Electrophile Addition: Dissolve ethoxyacetyl chloride (1.2 equiv) in a small volume of anhydrous DCM and add dropwise via an addition funnel over 15–30 minutes.
-
Self-Validation Cue: A dense white precipitate (TEA·HCl) will begin to form almost immediately upon addition. This visual cue validates that the acylation is proceeding and that the TEA is successfully acting as a thermodynamic acid scavenger[3].
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The complete disappearance of the indoline spot (UV active, lower
) and the emergence of a single new product spot (higher ) confirms reaction completion.
-
-
Quenching & Workup: Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃.
-
Causality: The mild aqueous base neutralizes any unreacted ethoxyacetyl chloride and residual HCl. Crucially, it maintains a basic pH in the aqueous layer, ensuring that any residual indoline or TEA remains unprotonated and partitions correctly during extraction.
-
-
Extraction & Purification: Separate the organic DCM layer. Wash the organic phase sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 1-(ethoxyacetyl)indoline via silica gel flash chromatography if analytical purity is required.
References
-
Title: Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst Source: National Institutes of Health (NIH) / PMC URL: [Link][1]
-
Title: Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles Source: Academia.edu URL: [Link][2]
-
Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof Source: Google Patents / Googleapis URL: [3]
Sources
- 1. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles [academia.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Ethoxyacetyl)indoline
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 1-(ethoxyacetyl)indoline. Because indoline exhibits unique electronic properties compared to standard aliphatic amines, standard N-acylation protocols often result in poor yields. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield synthesis.
Troubleshooting Guide & FAQs
Q1: I am using ethoxyacetyl chloride and triethylamine (Et₃N) in dichloromethane (DCM), but my yields of 1-(ethoxyacetyl)indoline are consistently below 50%. What is causing this?
Causality & Expert Insight: The primary culprit is the competitive formation of an ethoxyketene intermediate. Indoline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the adjacent aromatic ring. When an acyl chloride possessing α-hydrogens (such as ethoxyacetyl chloride) is exposed to a strong tertiary amine base like Et₃N, conjugate elimination of HCl can occur rapidly, generating a highly reactive oxygen-substituted ketene 1. Because the nucleophilic attack of indoline is slow, the ketene formation pathway outcompetes N-acylation. Once formed, these oxygen-substituted ketenes have a strong thermodynamic tendency to dimerize or polymerize 2, consuming your acylating agent and drastically reducing the yield of the desired product.
Q2: How can I suppress ketene formation and push the reaction toward the desired N-acylation?
Causality & Expert Insight: You must strictly control the local concentration of the base relative to the acyl chloride. Do not pre-mix the base with the acyl chloride. The most effective strategy is inverse addition: the best results are obtained when the base is added slowly (dropwise) to a chilled mixture of the indoline and the acyl chloride 1. This ensures the base acts primarily as an acid scavenger (neutralizing the HCl byproduct of the nucleophilic attack) rather than as a dehydrohalogenating agent.
Fig 1: Mechanistic pathways showing desired N-acylation versus competitive ketene dimerization.
Q3: My ethoxyacetyl chloride seems to degrade in storage, affecting reproducibility. Are there alternative acylation strategies?
Causality & Expert Insight: Yes. Ethoxyacetyl chloride is highly moisture-sensitive and readily hydrolyzes to ethoxyacetic acid, which will not react with indoline under standard basic conditions. To bypass the instability of the acid chloride, you can perform a direct coupling using ethoxyacetic acid and a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) 3. DMAP acts as a highly efficient acyl transfer catalyst, forming an active N-acylpyridinium species that readily reacts with the weakly nucleophilic indoline nitrogen. This method completely avoids ketene side reactions and moisture-related degradation, often resulting in yields exceeding 85% 3.
Quantitative Data Summary
The table below summarizes the critical parameters and expected outcomes for the standard versus optimized synthetic routes.
| Parameter | Acyl Chloride Route (Standard) | Acyl Chloride Route (Optimized) | DCC/DMAP Coupling Route |
| Acylating Agent | Ethoxyacetyl chloride | Ethoxyacetyl chloride | Ethoxyacetic acid |
| Base / Catalyst | Triethylamine (Et₃N) | Pyridine or Et₃N (Dropwise) | DMAP (Catalytic) |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Addition Order | Indoline + Base, then Acyl Chloride | Indoline + Acyl Chloride, then Base | All reagents mixed, DCC added last |
| Primary Side Product | Ketene dimers / polymers | Minimal | Dicyclohexylurea (DCU) |
| Expected Yield | < 50% | 80 - 90% | > 85% |
Experimental Protocols
Fig 2: Step-by-step experimental workflow for the optimized synthesis of 1-(ethoxyacetyl)indoline.
Protocol A: Optimized Acyl Chloride Method (Inverse Addition)
Use this protocol if you have high-quality, anhydrous ethoxyacetyl chloride.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
-
Dissolution: Dissolve 1.0 equivalent of indoline and 1.1 equivalents of ethoxyacetyl chloride in anhydrous DCM (to achieve a 0.2 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Inverse Base Addition: Slowly add 1.2 equivalents of anhydrous pyridine (or Et₃N) dropwise over 30 minutes using an addition funnel or syringe pump.
-
Self-Validation Cue: The reaction mixture should remain relatively clear or slightly yellow; excessive dark brown tar formation indicates that base addition is too fast, leading to ketene polymerization.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/Ethyl Acetate) until the indoline spot is consumed.
-
Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Wash the combined organic layers sequentially with 1N HCl (to remove excess pyridine/Et₃N), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 1-(ethoxyacetyl)indoline.
Protocol B: DCC/DMAP Direct Coupling Method
Use this protocol to avoid moisture sensitivity and ketene side-reactions entirely.
-
Preparation: In a dry round-bottom flask, dissolve 1.0 equivalent of indoline and 1.1 equivalents of ethoxyacetic acid in anhydrous DCM (0.2 M).
-
Catalyst Addition: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: In a separate vial, dissolve 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in a minimal amount of DCM. Add the DCC solution dropwise to the main reaction flask.
-
Self-Validation Cue: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. This visually confirms that the activation of the carboxylic acid into the O-acylisourea intermediate is proceeding successfully.
-
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake thoroughly with cold DCM.
-
Workup & Isolation: Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash chromatography to afford the target compound.
References
-
1 Title: N′-Acylation of (3,2′)-indole dimers. Source: FAO AGRIS / Tetrahedron Letters.
-
3 Title: N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Source: Thieme Connect / Synthesis.
-
2 Title: Product Class 4: Oxygen-Substituted Ketenes. Source: Thieme Connect / Science of Synthesis.
Sources
removing unreacted indoline from 1-(ethoxyacetyl)indoline mixture
Executive Summary
The synthesis of 1-(ethoxyacetyl)indoline typically involves the N-acylation of indoline with ethoxyacetyl chloride.[1] A common impurity in this reaction is unreacted indoline.[1] Because indoline is a secondary amine (weak base) and the product is a neutral amide, Acid-Base Extraction is the most efficient purification method for removing the starting material. However, if the indoline has oxidized to indole (a common impurity in aged indoline reagents), acidic extraction will fail, and chromatographic or scavenger-based methods must be employed.
This guide details three protocols ranging from standard workup to high-purity polishing.[1]
Part 1: Diagnostic & Strategy Selection
Before selecting a protocol, confirm the identity of your impurity via TLC or LC-MS.
| Impurity | Chemical Nature | pKa (Conj.[1] Acid) | Behavior in 1M HCl | Recommended Protocol |
| Indoline | Secondary Amine | ~4.9 | Protonates (Soluble in Water) | Protocol A (Acid Extraction) |
| Indole | Aromatic Heterocycle | ~ -2.4 (C3-H) | Neutral (Insoluble in Water) | Protocol C (Chromatography) |
| Acyl Chloride | Acid Chloride | N/A | Hydrolyzes to Acid | Protocol A (Base Wash) |
Part 2: Technical Protocols
Protocol A: Acid-Base Liquid Extraction (Standard Workup)
Best for: Routine removal of >95% unreacted indoline on any scale.[1]
Mechanism: Dilute hydrochloric acid protonates the secondary amine of indoline, converting it into the water-soluble indolinium chloride salt. The 1-(ethoxyacetyl)indoline amide remains neutral and stays in the organic phase.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]
-
Acid Wash: 1M or 2M HCl.[1]
-
Base Wash (Optional): Saturated NaHCO₃ (to remove ethoxyacetic acid byproducts).[1]
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture with DCM (approx. 10 mL per gram of substrate).
-
Acid Wash (Critical Step):
-
Wash the organic phase twice with 1M HCl (1:1 volume ratio).[1]
-
Technical Note: Vigorous shaking is required to ensure mass transfer, but watch for emulsions.
-
-
Phase Check: The indoline is now in the aqueous (top) layer if using DCM, or bottom layer if using EtOAc (check densities).
-
Neutralization (Optional): Wash the organic layer once with Saturated NaHCO₃ to remove any residual acid or hydrolyzed acyl chloride.[1]
-
Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
Troubleshooting:
-
Q: I still see indoline by TLC after the acid wash.
-
A: Your aqueous layer may be saturated.[1] Increase the volume of 1M HCl or perform a third wash. Ensure the pH of the aqueous layer is < 2.
-
-
Q: An emulsion formed. [1]
-
A: Add a small amount of Brine (Sat. NaCl) to the mixture to increase ionic strength, or filter the biphasic mixture through a pad of Celite.
-
Protocol B: Polymer-Supported Scavenging (High Throughput/Polishing)
Best for: Late-stage purification, small-scale parallel synthesis, or when acid-sensitive groups are present.[1]
Mechanism: A polymer-supported isocyanate resin reacts covalently with the unreacted secondary amine (indoline) to form an insoluble urea derivative.[1] The resin is then removed by filtration, leaving the pure product in solution.
Reagents:
-
Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]
-
Loading: Typically 1.0 – 1.5 mmol/g.[1]
Step-by-Step Workflow:
-
Calculation: Calculate the excess indoline (in mmols). Use 3 equivalents of resin relative to the estimated amine impurity.[1]
-
Incubation: Add the resin to the crude reaction mixture (dissolved in DCM or THF).
-
Agitation: Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Rinse the resin with DCM to recover entrained product.[1]
-
Concentrate: Evaporate the filtrate to obtain the purified amide.
Protocol C: Chromatographic Purification (Indole Removal)
Best for: Removing "Indole" impurity or if the product requires >99% purity.
Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase: Hexanes/Ethyl Acetate gradient.[1]
TLC Data (Typical):
-
Indole (Impurity): Rf ~ 0.6–0.7 (Non-polar, moves fast).[1]
-
1-(ethoxyacetyl)indoline (Product): Rf ~ 0.3–0.4 (Moderate polarity).[1]
-
Indoline (if remaining): Rf ~ 0.2–0.3 (Often streaks without Et₃N).[1]
Methodology:
-
Column Prep: Pack column with Silica Gel.[1]
-
Elution: Start with 10% EtOAc in Hexanes to elute the non-polar Indole (and any bis-acylated byproducts).[1]
-
Gradient: Increase polarity to 30-40% EtOAc to elute the 1-(ethoxyacetyl)indoline .
-
Visualization: Use UV (254 nm). Indoline and Indole fluoresce strongly.[1]
Part 3: Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on impurity type and scale.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why did my product yield drop significantly after the acid wash?
-
Cause: The amide bond in 1-(ethoxyacetyl)indoline is generally stable to cold 1M HCl.[1] However, if you used highly concentrated acid (e.g., 6M or conc. HCl) or heated the mixture, hydrolysis back to indoline may have occurred.
-
Solution: Stick to 1M HCl at room temperature or 0°C. Perform the wash quickly (contact time < 5 mins).[1]
Q2: My starting material (Indoline) was dark brown. Will this affect the purification?
-
Insight: Indoline oxidizes to indole and polymerized colored impurities upon air exposure.[1]
-
Action: Distill your indoline starting material before the reaction if it is very dark.[1] If the reaction is already done, use Protocol C (Chromatography) , as the acid wash will not remove the non-basic colored oxidation products.
Q3: Can I use recrystallization instead of chromatography?
-
Answer: Yes, if your product is a solid.[1] Many N-acyl indolines crystallize well from Ethanol/Water or EtOAc/Hexanes.[1]
-
Tip: Indole is very soluble in Hexanes.[1] Triturating the crude solid with cold Hexanes can often wash away Indole impurities while leaving the amide product behind.
References
-
Properties of Indoline: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 9358, Indoline. Retrieved from [Link][1]
-
Amide Bond Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for amide hydrolysis kinetics).
-
Scavenger Resins: Biotage. (n.d.). Isocyanate Resins for Amine Scavenging. Retrieved from [Link] (General reference for PS-NCO applications).[1]
-
pKa Data: Evans, D. A. (2005).[1] pKa's of Nitrogen Acids. Harvard University.[1] Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 1-(Ethoxyacetyl)indoline Crystallization
Welcome to the Advanced Technical Support Center for the purification of 1-(ethoxyacetyl)indoline (CAS: 600139-75-1). Synthesizing this tertiary amide via the N-acylation of indoline with ethoxyacetyl chloride frequently yields a crude matrix burdened with structurally similar byproducts.
As a Senior Application Scientist, I have structured this guide to move beyond empirical guesswork. Crystallization is not merely a physical phase change; it is a highly selective thermodynamic purification process. When purity fails, it is a symptom of poor impurity rejection mechanisms, kinetic trapping, or phase separation anomalies. This guide provides the causal reasoning and self-validating protocols required to engineer a robust crystallization workflow.
Diagnostic Workflow: Identifying the Mechanism of Impurity Incorporation
Before adjusting your cooling curves or swapping solvents, you must identify how the impurity is defeating the crystallization process.
Diagnostic workflow for resolving 1-(ethoxyacetyl)indoline crystallization impurities.
Quantitative Impurity Profiling
To achieve a high selectivity coefficient (α) during crystallization, you must understand the physicochemical properties of your feed matrix .
| Compound | Role in Synthesis | MW ( g/mol ) | Acid-Base Property | Typical Mass % in Crude | Primary Rejection Strategy |
| 1-(Ethoxyacetyl)indoline | Target Product | 205.26 | Neutral Amide | 80 - 85% | Target Crystallization |
| Indoline | Starting Material | 119.17 | Weak Base (pKa ~3.2) | 5 - 10% | Orthogonal Acid Wash |
| Ethoxyacetic Acid | Hydrolysis Byproduct | 104.11 | Weak Acid (pKa ~3.5) | 3 - 5% | Orthogonal Base Wash |
| Triethylamine HCl | Reaction Salt | 137.65 | Water-Soluble Salt | < 2% | Aqueous Extraction |
Troubleshooting FAQs
Q1: My 1-(ethoxyacetyl)indoline crystals consistently show 2-5% unreacted indoline by HPLC. Why is it co-crystallizing, and how do I remove it?
The Causality: Indoline and 1-(ethoxyacetyl)indoline share an identical bicyclic core. In crystallization, molecules with high steric and structural homology can easily substitute for one another in the growing crystal lattice, forming a solid solution. If indoline is present in the crystallization feed, the thermodynamic selectivity of the crystal lattice is insufficient to reject it . The Solution: Do not rely on crystallization to reject indoline. Because indoline is a secondary amine and the target product is a neutral amide, you must exploit this orthogonal chemical property prior to crystallization . Implement a pre-crystallization acidic wash (e.g., 1M HCl). This protonates the indoline, converting it into a highly water-soluble indolinium salt that partitions entirely into the aqueous waste stream .
Q2: During cooling, the solution turns cloudy and forms a dense oil at the bottom of the flask before any crystals appear. The resulting solid is highly impure. What causes this?
The Causality: This phenomenon is called Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" . It occurs when your supersaturated solution crosses the binodal curve before reaching the metastable limit for crystal nucleation. The product separates as an amorphous, impurity-rich liquid phase. When this oil eventually solidifies, it physically entraps mother liquor, solvent, and impurities within its matrix. The Solution: LLPS is driven by excessive supersaturation in a solvent where the solute has a high solubility gradient. To bypass the binodal curve, you must:
-
Decrease the initial solute concentration.
-
Shift to a solvent system with a flatter solubility curve (e.g., replacing pure ethyl acetate with an ethyl acetate/heptane mixture).
-
Introduce seed crystals above the temperature where oiling out occurs to force heterogeneous nucleation.
Q3: How can I optimize the cooling profile to maximize both purity and crystal size?
The Causality: Rapid, uncontrolled cooling generates a massive spike in supersaturation, leading to a high primary nucleation rate. This yields microscopic, high-surface-area crystals (fines) that agglomerate and entrain impure mother liquor. The Solution: Maintain a low, constant relative supersaturation by employing a non-linear (cubic) cooling profile and allowing time for Ostwald ripening . By cooling slowly, larger crystals grow at the expense of smaller, less stable ones (digestion). This thermodynamic restructuring actively expels kinetically trapped impurities from the crystal lattice.
Self-Validating Experimental Protocol: Seeded Cooling Crystallization
This protocol integrates chemical pre-treatment with thermodynamic crystallization control to ensure >99% purity of 1-(ethoxyacetyl)indoline.
Phase 1: Orthogonal Liquid-Liquid Extraction
Objective: Chemically deplete structurally similar impurities before they can enter the crystallizer.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Acid Wash (Indoline Rejection): Wash the organic layer with 1M HCl (2 x 5 mL/g).
-
Validation Checkpoint: Test the pH of the aqueous extract. It must remain < 2 to ensure complete protonation of residual indoline.
-
-
Base Wash (Acid Rejection): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 mL/g) to deprotonate and extract ethoxyacetic acid.
-
Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pre-purified oil/solid.
Phase 2: Seeded Cooling Crystallization
Objective: Bypass LLPS and promote Ostwald ripening for maximal impurity rejection.
-
Solvent Reconstitution: Dissolve the pre-purified mass in a 1:3 mixture of Ethyl Acetate:Heptane to achieve a concentration of ~150 mg/mL.
-
Complete Dissolution: Heat the reactor to 70°C under moderate agitation (250 rpm) until the solution is completely clear.
-
Isothermal Hold & Seeding: Cool the solution linearly to 55°C. Introduce 1-2 wt% of high-purity 1-(ethoxyacetyl)indoline seed crystals.
-
Causality: Seeding within the metastable zone provides a template for growth, bypassing the activation energy of primary nucleation and preventing "oiling out".
-
-
Maturation: Hold isothermally at 55°C for 60 minutes to allow the seed bed to mature and prevent secondary nucleation bursts.
-
Cubic Cooling: Apply a non-linear (cubic) cooling curve from 55°C down to 5°C over 6 hours.
-
Validation Checkpoint: Inspect the slurry microscopically. You should observe distinct, birefringent crystalline blocks rather than amorphous agglomerates.
-
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with cold (5°C) Heptane (2 x 2 mL/g) to displace the impurity-rich mother liquor without dissolving the product. Dry under vacuum at 40°C to a constant weight.
References
Frequently Asked Questions: The Thermodynamics & Kinetics of Indoline Acylation
Welcome to the Technical Support Center for Advanced Peptide and Heterocycle Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the N-acylation of indolines.
Indoline derivatives present a unique synthetic challenge: they are sterically hindered and electronically deactivated compared to standard aliphatic amines. Optimizing the reaction temperature is a delicate balancing act between overcoming kinetic barriers and preventing thermodynamic side reactions.
Q: Why is my indoline N-acylation stalling at room temperature?
A: The fundamental issue is nucleophilicity. Indoline is a secondary amine, but its nitrogen lone pair is partially delocalized into the adjacent aromatic
Q: If the reaction is slow, can I just increase the temperature to 80 °C or reflux? A: We strongly advise against uncontrolled heating. While elevated temperatures will accelerate the desired amide bond formation, they simultaneously unlock higher-energy pathways that lead to three critical failure modes:
-
Epimerization: If your carboxylic acid or indoline contains an
-chiral center (e.g., Boc-indoline-2-carboxylic acid), temperatures above 40 °C drastically accelerate oxazolone formation or enolization, leading to racemization[2]. -
C-Acylation (Friedel-Crafts): Indolines possess electron-rich aromatic rings. Under high heat and in the presence of strong electrophiles, the acyl species may attack the C5 or C7 position of the indoline ring instead of the nitrogen, yielding unwanted
-branched ketones or regioisomers[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Coupling Reagent Degradation: If using carbodiimides like EDC or DCC, elevated temperatures accelerate the irreversible rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea, permanently killing the reaction[2].
Q: My LC-MS shows a single product mass, but my NMR shows two distinct products. Did heating cause a side reaction? A: Not necessarily; you are likely observing a conformational phenomenon, not a chemical degradation. Indoline amides are notorious for exhibiting solvent-dependent cis/trans amide bond isomerization[4][5]. The steric bulk of the indoline ring restricts free rotation around the newly formed C–N amide bond. At room temperature, this rotation is slow on the NMR timescale, resulting in two distinct sets of signals. Variable-temperature NMR studies show that these signals typically coalesce only when heated to approximately 60 °C[4].
Temperature Optimization & Reagent Matrix
To achieve high yields without compromising structural integrity, temperature must be paired with the correct activation chemistry.
Table 1: Thermodynamic & Kinetic Outcomes of Indoline Acylation
| Temperature Range | Kinetic Profile | Risk of Epimerization | Risk of C-Acylation | Recommended Reagents |
| 0 – 20 °C | Very Slow / Stalled | Negligible | Negligible | DMAPO/Boc₂O, Acyl Fluorides |
| 20 – 40 °C | Moderate | Low | Negligible | HATU/HOAt, COMU |
| 40 – 60 °C | Fast (Optimal) | Moderate (Time-dependent) | Low | EDC/HOBt, HATU |
| > 60 °C | Very Fast | High (Oxazolone pathway) | High (C5/C7 attack) | Not Recommended |
Workflow: Decision Tree for Indoline Acylation
Use the following logical workflow to determine your optimal temperature and reagent pairing based on your specific substrate constraints.
Decision tree for optimizing indoline N-acylation temperature and reagent selection.
Standard Operating Procedures (SOPs)
Protocol A: Moderate Temperature Coupling (40–50 °C) via HATU
Best for: Non-chiral, sterically hindered indolines where kinetic energy is required to force the reaction.
Causality: HATU generates a highly reactive OAt-active ester. By gently elevating the temperature to 40 °C, we provide enough kinetic energy for the deactivated indoline nitrogen to attack the ester before the catalyst degrades[2].
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Reasoning: DIPEA is non-nucleophilic; it deprotonates the acid to initiate reaction with HATU without competing for the active ester.
-
Self-Validation Checkpoint 1: Stir at 20 °C for 15 minutes. Remove a 5 µL aliquot, quench with methanol, and run LC-MS. You must observe the methyl ester of your carboxylic acid. If absent, the active ester has not formed—do not add the indoline. Check reagents for moisture degradation.
-
Coupling: Add the indoline derivative (1.0 eq).
-
Thermal Optimization: Transfer the vessel to a thermostated heating block set to 45 °C . Reasoning: This specific temperature maximizes nucleophilic attack velocity while remaining below the threshold for significant C-acylation[6].
-
Monitoring: Stir for 2–4 hours, monitoring by LC-MS until the indoline is consumed.
Protocol B: Room-Temperature Catalytic Acylation via DMAPO/Boc₂O
Best for: Highly epimerization-prone substrates (e.g., indoline-2-carboxylic acids) that cannot tolerate heat.
Causality: When heat cannot be applied, the activation chemistry must be exponentially stronger. DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) acts as a specialized nucleophilic catalyst. It reacts with Boc₂O to form a transient, hyper-reactive mixed anhydride that easily acylates unreactive heterocycles at room temperature[7].
-
Preparation: In an oven-dried flask, combine the carboxylic acid (1.2 eq), indoline (1.0 eq), and Boc₂O (1.3 eq) in anhydrous THF (0.2 M).
-
Catalyst Addition: Add DMAPO (10 mol%).
-
Self-Validation Checkpoint 2: Observe the reaction closely. You should see the evolution of CO₂ gas (mild bubbling). This confirms the catalytic cycle has initiated and the mixed anhydride is forming.
-
Temperature Control: Maintain the reaction strictly at 20–25 °C . Reasoning: The extreme reactivity of the DMAPO-activated intermediate eliminates the need for thermal activation, perfectly preserving the chiral integrity of the substrate[7].
-
Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
References
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asiaresearchnews.com [asiaresearchnews.com]
Technical Support Center: Purification of 1-(ethoxyacetyl)indoline
[1]
Topic: Purification of 1-(ethoxyacetyl)indoline via Column Chromatography Ticket ID: CHEM-PUR-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Diagnostic & Strategy: Do You Need a Column?
Before packing a column, you must verify if the impurity profile necessitates it. The synthesis of 1-(ethoxyacetyl)indoline typically involves reacting indoline (nucleophile) with ethoxyacetyl chloride (electrophile).
This reaction creates a distinct solubility difference between the product and the starting materials that can often be exploited via Liquid-Liquid Extraction (LLE) , rendering chromatography unnecessary or significantly easier.
The "Self-Validating" Purification Logic
The core principle here is Acid/Base Switching .[1]
-
Indoline (Starting Material): A secondary amine (Basic). It will protonate and become water-soluble in acidic conditions.[1]
-
Ethoxyacetyl Chloride (Reagent): Hydrolyzes to Ethoxyacetic acid (Acidic). It will deprotonate and become water-soluble in basic conditions.[1]
-
1-(ethoxyacetyl)indoline (Product): An amide (Neutral). It remains in the organic layer regardless of pH washes.
Decision Matrix (Workflow)
Figure 1: Purification Decision Tree. Prioritize chemical washing (extraction) before physical separation (chromatography).
Critical Parameters for Chromatography
If the acid wash fails to remove all impurities (e.g., non-basic side products or degradation), proceed with column chromatography.
Stationary Phase & Mobile Phase Selection
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard phase.[1] The amide product interacts via hydrogen bonding (acceptor) but is less polar than the free amine. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. The ether oxygen in the ethoxy group increases polarity compared to simple alkyl amides. |
| Gradient Profile | 0% | Start non-polar to elute non-polar impurities.[1] The product typically elutes between 20-30% EtOAc.[1] |
| Loading Method | Wet loading (DCM) or Dry loading (Silica) | Dry loading is superior if the crude is viscous/oily to prevent band broadening. |
| Detection | UV 254 nm | The indoline core is aromatic and UV active. |
Troubleshooting Guide (Q&A)
Q1: My product spot is co-eluting with the starting material (Indoline). How do I separate them?
Diagnosis: This is a common issue if the mobile phase is too polar too quickly, or if "tailing" occurs. Solution:
-
The Chemical Fix (Preferred): Re-dissolve your crude in Ethyl Acetate and wash with 1M HCl (3x) . Indoline is a base; it will convert to the hydrochloride salt and move to the aqueous layer. The amide product will stay in the organic layer.
-
The Chromatographic Fix: If you must column, add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica's acidic sites, sharpening the amine (indoline) peak and preventing it from streaking into your product.
Q2: The product is streaking on the column (broad band).
Diagnosis: While amides are generally stable, the ethoxyacetyl group has multiple H-bond acceptors (amide carbonyl + ether oxygen) that can drag on silica. Solution:
-
Solvent Change: Switch from Hexane/EtOAc to DCM/Methanol (start 100% DCM, gradient to 2% MeOH). DCM is a stronger solvent for indoline derivatives and often provides tighter bands.[1]
-
Loading Issue: If you wet-loaded a viscous oil, it likely didn't distribute evenly.[1] Use dry loading : dissolve crude in minimal DCM, add silica (1:2 ratio), rotovap to a free-flowing powder, and load this powder on top of the column.
Q3: I see a new impurity appearing during the column run.
Diagnosis: On-column hydrolysis. Silica gel is slightly acidic.[1] If left on the column too long, the amide bond can hydrolyze, though indoline amides are relatively robust. Solution:
-
Speed: Run the column faster using air pressure (Flash Chromatography).
-
Neutralization: Pre-wash the silica column with 1% TEA in Hexane before loading your sample to neutralize acidity.
Q4: The product is an oil and won't crystallize after the column.
Diagnosis: 1-(ethoxyacetyl)indoline may naturally be a viscous oil or low-melting solid due to the flexible ethoxy chain disrupting crystal packing. Solution:
-
Trituration: Add cold Pentane or Hexane to the oil and sonicate. This removes trace solvent residues which often prevent crystallization.[1]
-
High Vacuum: Keep on high vacuum (<1 mbar) for 12+ hours. Trace EtOAc can act as a plasticizer, keeping the product liquid.
Standard Operating Procedure (SOP)
Objective: Isolation of >98% pure 1-(ethoxyacetyl)indoline.
Phase 1: Workup (The Critical Step)
-
Quench reaction with water.[1]
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Acid Wash: Wash organic layer with 1M HCl (2 x 15 mL) .[1] This removes unreacted indoline.
-
Base Wash: Wash organic layer with Sat.[1] NaHCO₃ (2 x 15 mL) . This removes ethoxyacetic acid.[1]
-
Brine Wash: Wash with Sat. NaCl (1 x 15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Phase 2: Flash Chromatography
-
Column Preparation: Pack a column with Silica Gel 60.[1] Slurry pack in 100% Hexanes.
-
Equilibration: Flush with 2 Column Volumes (CV) of 5% EtOAc/Hexanes.
-
Loading: Dissolve crude oil in minimal DCM (approx 1-2 mL per gram of crude). Load carefully onto the sand bed.
-
Elution Gradient:
-
Collection: Collect fractions in test tubes. Spot every 3rd tube on TLC.[1]
-
Visualization: Use UV lamp (254 nm). The indoline core glows strongly.
-
Secondary Stain:[1] Iodine chamber (brown spots) or KMnO4 (yellow spots on purple).
-
Workflow Diagram
Figure 2: Integrated Extraction and Chromatography Workflow.
References
-
Synthesis of N-acyl indolines (General Methodology)
-
Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles.
- Note: Describes the general stability and separation logic for N-acylated indole deriv
-
-
Purification of Amides via Chromatography
-
Biotage Application Note.[1] (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Note: Provides the rationale for using amine modifiers (TEA)
-
-
TLC Visualization of Indoline Derivatives
-
University of Rochester.[1] TLC Stains & Visualization Guide.
- Note: Confirms UV activity of the indoline core and efficacy of Iodine/KMnO4 stains.
-
-
Chemical Properties of Indoline (CAS 496-15-1)
-
PubChem Database.[1] Indoline Compound Summary.
- Note: Used to determine solubility and basicity for the extraction str
-
Technical Support Center: Resolving Aqueous Solubility Challenges of 1-(ethoxyacetyl)indoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(ethoxyacetyl)indoline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge - Frequently Asked Questions
This section addresses the fundamental reasons behind the solubility issues of 1-(ethoxyacetyl)indoline and what to expect during initial experiments.
Q1: Why is 1-(ethoxyacetyl)indoline expected to have low water solubility?
A: The poor aqueous solubility of 1-(ethoxyacetyl)indoline is a direct consequence of its molecular structure. The molecule consists of a bicyclic indoline core, which is largely nonpolar, fused to a benzene ring. While the nitrogen atom in the indoline ring and the oxygen atoms in the ethoxyacetyl group can act as hydrogen bond acceptors, the molecule's overall character is dominated by hydrophobic (water-repelling) regions.[1][2] The large nonpolar surface area makes it energetically unfavorable for the molecule to be surrounded by water molecules, leading to low solubility.
Q2: What are the initial signs of poor solubility in an experiment?
A: You may be facing a solubility issue if you observe any of the following:
-
Visible Particulates: The most obvious sign is undissolved solid material in your aqueous buffer after sufficient mixing.
-
Cloudiness or Precipitation: The solution appears hazy, opalescent, or a precipitate forms over time, sometimes triggered by changes in temperature or the addition of other reagents.
-
Phase Separation: An oily film or droplets appear on the surface of the aqueous medium or on the walls of the container.
-
Inconsistent or Low Assay Results: In bioassays, poor solubility can lead to erroneously low potency values and high variability between replicates because the actual concentration of the compound in solution is much lower than the nominal concentration.
Q3: Where might 1-(ethoxyacetyl)indoline fit in the Biopharmaceutics Classification System (BCS)?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and intestinal permeability.[3] Given its structural properties, 1-(ethoxyacetyl)indoline is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3][4] This classification highlights that solubility is a primary hurdle for achieving predictable and sufficient bioavailability for in vivo studies.[3]
Section 2: A Logical Workflow for Troubleshooting Solubility
Navigating solubility challenges requires a systematic approach. The following workflow provides a step-by-step decision tree to guide you from initial screening to the selection of an appropriate solubilization strategy.
Caption: A decision-making workflow for addressing solubility issues.
Section 3: Detailed Protocols and Methodologies
This section provides practical, step-by-step protocols for the key solubilization techniques mentioned in the workflow.
Protocol: Initial Aqueous Solubility Screening
Objective: To determine the equilibrium solubility of 1-(ethoxyacetyl)indoline in a relevant aqueous buffer.
Materials:
-
1-(ethoxyacetyl)indoline (crystalline solid)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or rotator at a controlled temperature
-
Centrifuge capable of high-speed separation
-
Syringes and 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid remains undissolved at equilibrium.
-
Seal the vial and place it on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Discard the first few drops to saturate any binding sites on the filter.
-
Quantify the concentration of 1-(ethoxyacetyl)indoline in the clear filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
Protocol: pH Modification
Rationale: The indoline nitrogen is weakly basic. Lowering the pH of the solution can lead to its protonation, creating a charged species (a salt) which is generally much more water-soluble than the neutral form.[3][5]
Procedure:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 9).
-
Perform the solubility screening protocol (Section 3.1) in each of these buffers.
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
-
Determine the optimal pH range for solubilization. Be mindful that the required pH may not be compatible with your experimental system (e.g., cell culture).
Methodology: Using Cosolvents
Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for dissolving nonpolar compounds like 1-(ethoxyacetyl)indoline.
Common Cosolvents:
| Cosolvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power. Can be toxic to cells at >0.5-1% v/v. |
| Ethanol | Good solubilizing power. Generally well-tolerated in many biological systems at low concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, commonly used in pharmaceutical formulations. Can be viscous. |
| Propylene Glycol (PG) | Similar to PEG 400, often used in combination. |
Screening Protocol:
-
Prepare a concentrated stock solution of 1-(ethoxyacetyl)indoline in 100% of the chosen cosolvent (e.g., 100 mM in DMSO).
-
Serially dilute this stock solution into your aqueous buffer.
-
Observe the concentration at which precipitation occurs. This is the "kinetic solubility" limit for that cosolvent percentage.
-
Crucial Step: Always prepare the final dilution by adding the stock solution to the buffer (drug into water), not the other way around, to avoid "crashing out" the compound. The final concentration of the cosolvent should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls.
Methodology: Using Surfactants
Rationale: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[4][6]
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Common Non-ionic Surfactants:
| Surfactant | Common Use & Considerations |
| Polysorbate 80 (Tween® 80) | Widely used, low toxicity. Common in parenteral formulations. |
| Polysorbate 20 (Tween® 20) | Similar to Polysorbate 80, often used in biological assays. |
| Cremophor® EL | Excellent solubilizer but associated with potential for hypersensitivity reactions in vivo. |
| Solutol® HS 15 | A safer alternative to Cremophor® EL. |
Screening Protocol:
-
Prepare aqueous solutions of the surfactant at various concentrations, both below and above its known CMC.
-
Perform the equilibrium solubility protocol (Section 3.1) in each surfactant solution.
-
Plot solubility vs. surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
-
Select the lowest concentration of surfactant that provides the desired solubility.
Methodology: Complexation with Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the "guest" molecule from water and increasing its apparent solubility.[7]
Common Cyclodextrins:
| Cyclodextrin | Cavity Size | Notes |
| α-Cyclodextrin | Small | Suitable for small guest molecules. |
| β-Cyclodextrin (β-CD) | Medium | Limited aqueous solubility itself. |
| γ-Cyclodextrin | Large | Suitable for larger guest molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility, most commonly used. |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High aqueous solubility, used to solubilize charged molecules. |
Screening Protocol:
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at a range of concentrations.
-
Add an excess of 1-(ethoxyacetyl)indoline to each solution.
-
Follow the equilibrium solubility protocol (Section 3.1).
-
Plot the solubility of the compound as a function of cyclodextrin concentration to create a phase-solubility diagram. This helps determine the stoichiometry and stability of the complex.
Section 4: Advanced Considerations - FAQs
Q4: How do I choose between pH modification, cosolvents, and surfactants?
A: The choice depends on the requirements of your experiment:
-
pH Modification: The simplest and often first choice if the molecule is ionizable and the required pH is compatible with your assay system.
-
Cosolvents: Ideal for preparing high-concentration stock solutions for in vitro dilution. However, the final concentration of the organic solvent must be carefully controlled and kept low to avoid artifacts.
-
Surfactants & Cyclodextrins: These are considered true formulation approaches. They are often necessary for in vivo studies (e.g., oral or IV administration) where maintaining solubility upon dilution in biological fluids is critical. They are generally more complex to work with but can achieve higher effective concentrations.
Q5: What are the potential impacts of these solubilization methods on my downstream experiments?
A: This is a critical consideration.
-
Cosolvents (e.g., DMSO): Can have direct biological effects, including cytotoxicity, altered enzyme activity, or changes in cell membrane permeability. A vehicle control with the same final cosolvent concentration is mandatory.
-
pH: Extreme pH values will denature proteins and kill cells. Ensure the final pH of your assay medium is within a physiological range after adding your compound stock.
-
Surfactants: Can lyse cells at high concentrations and may interfere with protein-protein or drug-receptor interactions.
-
Cyclodextrins: Can extract cholesterol from cell membranes, which can impact cell signaling and viability.
Q6: My compound is still not soluble enough. What are my next steps?
A: If the above methods are insufficient, you may need to consider more advanced drug delivery technologies, which typically require specialized expertise and equipment:
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix, preventing it from crystallizing and thereby enhancing its dissolution rate and apparent solubility.[3][4][6] This is a very effective and widely used industrial technique.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[6][7]
-
Lipid-Based Formulations: The drug is dissolved in a mixture of oils, surfactants, and cosolvents, which can form fine emulsions or micellar solutions in the gut, enhancing absorption.[8][9][10]
References
-
Jadhav, N.R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]
-
Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
SlideShare. (n.d.). Methods of solubility enhancements. Available at: [Link]
-
Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
-
Gattefossé. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Williams, H.D., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Iovino, M., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link]
-
He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available at: [Link]
-
ResearchGate. (n.d.). General strategies of 2‐substituted indoline derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indoline. PubChem Compound Database. Available at: [Link]
-
Chemsrc. (2025). Indoline. Available at: [Link]
-
Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. American Chemical Society - Figshare. Available at: [Link]
-
AkiNik Publications. (2020). Organic Solvent. Available at: [Link]
-
SlidePlayer. (n.d.). Indole. Available at: [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
Scribd. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
-
Bowron, D.T., et al. (2019). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Available at: [Link]
Sources
- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Guide: Stability of 1-(Ethoxyacetyl)indoline Under Acidic Conditions
Document ID: TS-IND-EA-042 Department: Chemical Stability & Application Science Last Updated: October 26, 2023
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
1-(Ethoxyacetyl)indoline is a specialized building block often utilized in medicinal chemistry as a pharmacophore fragment or a protected form of indoline. Its stability is governed by the
While standard amides are generally robust, the specific electronic environment of this molecule creates a unique stability profile:
-
The Indoline Effect: The nitrogen atom is part of a dihydroindole ring. While less delocalized than indole, the nitrogen lone pair still participates in resonance with the benzene ring, slightly reducing the double-bond character of the amide C-N bond compared to aliphatic amides.
-
The
-Ethoxy Effect: The oxygen atom on the acetyl chain exerts an electron-withdrawing inductive effect ( ), increasing the electrophilicity of the carbonyl carbon.
Technical Verdict: This compound is moderately stable in dilute acids at room temperature but labile under strong acidic conditions or elevated temperatures. It hydrolyzes significantly faster than simple
Stability Data Matrix
The following table summarizes the expected stability profile based on kinetic data for
| Condition | Acid Concentration | Temperature | Stability Status | Half-Life ( |
| HPLC Mobile Phase | 0.1% TFA / Formic Acid | 25°C | Stable | > 48 Hours |
| Mild Workup | 1M HCl | 0°C - 5°C | Stable | > 6 Hours |
| Standard Workup | 1M HCl | 25°C | Metastable | ~ 2-4 Hours |
| Stress Condition | 6M HCl | 25°C | Labile | < 30 Minutes |
| Reflux | 1M - 6M HCl | > 60°C | Unstable | < 5 Minutes |
Critical Note: If your workflow involves an acidic quench (e.g., after a Grignard reaction), keep the temperature below 5°C to prevent unintended cleavage of the ethoxyacetyl group.
Mechanistic Insight: Why It Hydrolyzes
Understanding the mechanism is vital for troubleshooting. The hydrolysis is acid-catalyzed and follows an
The "Ethoxy Accelerator"
The ethoxy group (
Visualizing the Pathway
The following diagram illustrates the critical failure points in acidic media.
Figure 1: Acid-catalyzed hydrolysis pathway. The Rate Determining Step (RDS) is the water attack, which is accelerated by the electron-withdrawing ethoxy group.
Troubleshooting Guide (FAQ)
Issue 1: "I am observing a new spot on TLC after acidic workup."
Diagnosis: Unintended Hydrolysis. Root Cause: You likely used an acid concentration >1M or allowed the organic phase to sit in contact with the acidic aqueous phase for too long at room temperature. Solution:
-
Chill: Perform all acidic quenches at 0°C (ice bath).
-
Speed: Separate layers immediately. Do not let the biphasic mixture stir for more than 10 minutes.
-
Buffer: Switch from HCl to a buffered quench (e.g., Ammonium Chloride, pH ~5) if possible.
Issue 2: "I cannot remove the ethoxyacetyl group (Deprotection fails)."
Diagnosis: Incomplete Hydrolysis. Root Cause: The indoline nitrogen is less basic than aliphatic amines, making the leaving group (indoline) slightly worse than expected, requiring higher energy to cleave. Solution:
-
Increase Temperature: If using 6M HCl at RT fails, heat to reflux (
). -
Solvent Assist: Add a co-solvent like dioxane or ethanol to ensure the starting material is solubilized and in contact with the acid.
-
Alternative Reagent: Use Barium Hydroxide [
] in refluxing ethanol for base-catalyzed cleavage if acid fails. Base hydrolysis is often more efficient for -acyl indolines.
Issue 3: "My compound is turning pink/red in acid."
Diagnosis: Oxidative Degradation.[1][2]
Root Cause: Indolines are susceptible to oxidation to form Indoles . While the
-
Degas: Sparge your solvents with Argon/Nitrogen.
-
Antioxidant: Add a trace amount of sodium bisulfite during the workup if oxidation is confirmed.
Validated Experimental Protocols
Protocol A: Rapid Stability Screen (Self-Validation)
Use this to determine if your specific acidic conditions are safe.
-
Preparation: Dissolve 5 mg of 1-(ethoxyacetyl)indoline in 0.5 mL of Methanol or Acetonitrile.
-
Challenge: Add 0.5 mL of your target acid (e.g., 1M HCl).
-
Monitoring:
-
Inject immediately into HPLC (
). -
Incubate at intended process temperature (e.g., 25°C).
-
Inject again at
and .
-
-
Criteria: If degradation > 2% is observed at
, the conditions are unsafe for prolonged exposure.
Protocol B: Controlled Deprotection (Removal of Group)
Recommended method for clean removal of the ethoxyacetyl moiety.
-
Setup: Dissolve 1.0 eq of substrate in Ethanol (
). -
Reagent: Add 10 eq of
. -
Reaction: Heat to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (Active ester disappearance).
-
-
Workup:
-
Cool to 0°C.
-
Neutralize carefully with
to pH 9-10 (Free indoline is basic). -
Extract immediately with Ethyl Acetate (Indoline is prone to oxidation; minimize air exposure).
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Defines stability of amide protecting groups and cleavage conditions).
-
Katritzky, A. R., et al. (2010). Hydrolysis of Amides: Kinetics and Mechanisms. Chemical Reviews. (Provides the mechanistic basis for substituent effects on amide hydrolysis).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
hydrolysis mechanisms). -
BenchChem Stability Database. (2025). General stability profiles of N-acyl indolines and related pharmacophores. (General reference for scaffold stability).
Sources
overcoming steric hindrance in 1-(ethoxyacetyl)indoline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis and methodology, I frequently consult on the N-acylation of sterically hindered secondary amines. The synthesis of 1-(ethoxyacetyl)indoline presents a unique intersection of conformational restriction and electronic deactivation.
To ensure your workflow is robust and reproducible, I have structured this guide into mechanistic troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol.
Visual Workflow: Overcoming Steric Hindrance
Fig 1: Mechanistic divergence in indoline acylation based on catalyst selection.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does direct acylation of indoline with ethoxyacetyl chloride yield poor results without a catalyst? A1: The causality lies in the transition state geometry. Indoline is a secondary amine embedded in a rigid bicyclic framework, restricting the trajectory of the incoming electrophile. Ethoxyacetyl chloride contains an alpha-alkoxy group; during the nucleophilic attack, the ether oxygen can adopt conformations that sterically shield the carbonyl carbon. When using a standard base like Triethylamine (TEA), the transition state is highly crowded. Introducing 1 shifts the mechanism[1]. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate, which is planar, highly electrophilic, and extends the reactive center away from the steric bulk, facilitating rapid attack by the indoline nitrogen[1].
Q2: I am observing a significant amount of unreacted ethoxyacetyl chloride converting into ethoxyacetic acid. How do I prevent this? A2: Ethoxyacetyl chloride is highly susceptible to2[2]. The ether oxygen increases the electrophilicity of the carbonyl, making it more sensitive to trace moisture than standard alkyl acid chlorides. Ensure your Dichloromethane (DCM) is strictly anhydrous (<50 ppm water) and your glassware is flame-dried.
Q3: Can I use 1-Methylimidazole (1-MI) instead of DMAP? A3: Yes. While DMAP is the gold standard for overcoming steric hindrance in 3[3], it is highly toxic (rat LD50, iv, 56 mg/kg). 1-MI is a complementary nucleophilic organocatalyst that forms an active acylimidazolium intermediate. It is considerably less toxic and highly effective for 4[4]. Substitute DMAP with 1.0 eq of 1-MI if toxicity or difficult chromatographic separation is a concern.
Q4: My starting indoline contains trace indole impurities. Will this affect the reaction? A4: Yes. While indoline undergoes predictable N-acylation, indole is an aromatic heterocycle where the C3 position is highly nucleophilic. Acyl chlorides can react with indole to form 5[5]. Ensure your indoline is highly pure, or consider using 6 as a milder, highly chemoselective acyl source if indole impurities cannot be removed[6].
Part 2: Quantitative Catalyst Evaluation
To aid in your experimental design, the following table summarizes the kinetic and yield impacts of various catalytic systems on the N-acylation of sterically hindered secondary amines.
| Reaction System | Catalyst | Base | Active Electrophile | Relative Rate | Est. Yield | Steric Tolerance |
| Uncatalyzed | None | TEA | Ethoxyacetyl Chloride | 1x | < 30% | Low |
| Pyridine-mediated | Pyridine | Pyridine | Acylpyridinium | ~10²x | 45-50% | Moderate |
| 1-MI Catalyzed | 1-Methylimidazole | DIPEA | Acylimidazolium | ~10³x | 80-85% | High |
| DMAP Catalyzed | DMAP (0.1 eq) | DIPEA | N-Acyl-4-aminopyridinium | 10⁴x - 10⁵x | > 90% | Very High |
Part 3: Self-Validating Experimental Protocol
Objective: Synthesize 1-(ethoxyacetyl)indoline while circumventing steric hindrance via nucleophilic catalysis. Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) instead of TEA. DIPEA is a non-nucleophilic base that acts purely as an acid scavenger, preventing competitive acyl ammonium formation that could stall the reaction.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a 2-neck round-bottom flask under argon. Add 1.0 eq of indoline (10 mmol) and 1.2 eq of DIPEA (12 mmol) in anhydrous DCM (50 mL, 0.2 M).
-
Validation: The solution must remain clear. If moisture exceeds 50 ppm, the subsequent addition of ethoxyacetyl chloride will cause faint white fuming (HCl gas generation), indicating premature hydrolysis.
Step 2: Catalyst Activation
-
Action: Add 0.1 eq of DMAP (1 mmol). Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Cooling to 0 °C controls the highly exothermic formation of the N-acylpyridinium intermediate, preventing the degradation of the delicate ethoxy ether linkage.
Step 3: Electrophile Addition
-
Action: Dissolve 1.1 eq of ethoxyacetyl chloride (11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise over 15 minutes to the 0 °C reaction mixture.
-
Validation: A slight yellowing and a mild exotherm confirm the formation of the N-acylpyridinium intermediate. The reaction should become slightly cloudy as DIPEA-HCl salts begin to precipitate.
Step 4: Propagation & Completion
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.
-
Validation: Perform TLC (Hexane:EtOAc 3:1). The indoline spot (UV active, stains heavily with ninhydrin) should completely disappear, replaced by a new, higher
spot corresponding to 1-(ethoxyacetyl)indoline.
Step 5: Quenching & Workup
-
Action: Quench the reaction with saturated aqueous
(30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (30 mL), then brine (30 mL). Dry over anhydrous , filter, and concentrate in vacuo. -
Validation: The 1M HCl wash is a critical self-validation step; failure to completely remove DMAP will result in a characteristic pyridine-like odor in the crude product and severe streaking during column chromatography.
References
- Application of Efficient C
- Chemoselective N-acylation of indoles using thioesters as acyl source. PMC (NIH).
- Steric effects in the uncatalyzed and DMAP-catalyzed acyl
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides. Organic Chemistry Portal.
- Ethoxyacetyl chloride | C4H7ClO2 | CID 84189. PubChem (NIH).
Sources
- 1. Application of Efficient Catalyst DMAP [en.highfine.com]
- 2. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hydrolysis of the ethoxyacetyl group in 1-(ethoxyacetyl)indoline
Technical Support Center: 1-(ethoxyacetyl)indoline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(ethoxyacetyl)indoline. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the chemical stability of this molecule, with a specific focus on minimizing the hydrolysis of the ethoxyacetyl group.
Introduction: Understanding the Stability of 1-(ethoxyacetyl)indoline
1-(ethoxyacetyl)indoline is a molecule that features an indoline core N-acylated with an ethoxyacetyl group. This structure contains two key functional groups susceptible to hydrolysis: an amide linkage (the bond between the indoline nitrogen and the acetyl carbonyl) and an ester functional group within the ethoxyacetyl side chain. While both can be cleaved under certain conditions, their reactivity differs significantly. Amides are generally stable and require harsh conditions, such as strong acids or bases with heating, to undergo hydrolysis.[1][2][3] In contrast, esters are more labile and can be hydrolyzed under milder acidic or basic conditions.[4][5] Therefore, for most experimental settings, the primary stability concern for 1-(ethoxyacetyl)indoline is the hydrolysis of the ester moiety.
This guide will help you understand the factors that promote this degradation and provide actionable strategies to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar impurity in my analytical chromatogram after storing my 1-(ethoxyacetyl)indoline sample in an aqueous buffer. What is it likely to be?
A1: The most probable impurity is the ester hydrolysis product, 1-(hydroxyacetyl)indoline . The ethoxyacetyl group's ester bond is the most likely site of cleavage under typical aqueous buffer conditions (near-neutral or slightly acidic/basic pH). This reaction replaces the ethoxy group (-OCH₂CH₃) with a hydroxyl group (-OH), increasing the molecule's polarity and resulting in an earlier elution time on a reverse-phase HPLC column. A secondary, less likely product under more forcing conditions would be indoline, resulting from the cleavage of the more robust amide bond.
Q2: Which functional group in 1-(ethoxyacetyl)indoline is more susceptible to hydrolysis: the amide or the ester?
A2: The ester functional group is significantly more susceptible to hydrolysis than the amide. Amides are stabilized by resonance, making the carbonyl carbon less electrophilic and the nitrogen a poor leaving group.[6] Consequently, amide hydrolysis typically requires more extreme conditions like high temperatures and strong acid or base concentrations.[1][7] Ester hydrolysis, while also catalyzed by acid or base, proceeds under much milder conditions. For preparative purposes, base-catalyzed hydrolysis (saponification) of esters is often preferred as it is an irreversible process.[5][8]
Q3: How should I prepare and store stock solutions of 1-(ethoxyacetyl)indoline to ensure long-term stability?
A3: To maximize long-term stability, stock solutions should be prepared in a dry (anhydrous), aprotic organic solvent such as DMSO or DMF. These solvents lack the water necessary for hydrolysis. Solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent moisture absorption. It is also advisable to protect the solutions from light, as indole derivatives can be photosensitive.[9][10] Prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the stock vial.
Q4: Can the pH of my experimental buffer significantly impact the stability of 1-(ethoxyacetyl)indoline?
A4: Yes, pH is a critical factor. Both acidic and basic conditions catalyze the hydrolysis of the ester group.[4][11] The rate of hydrolysis is generally slowest at a slightly acidic to neutral pH (around pH 4-6). Under basic conditions (pH > 8), the hydroxide ion acts as a potent nucleophile, leading to rapid and irreversible saponification.[4] Under acidic conditions (pH < 4), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water.[11] Therefore, careful control of buffer pH is essential for experiments lasting several hours.
Troubleshooting Guide: Degradation During Experiments
This section addresses specific issues you may encounter and provides solutions to mitigate the hydrolysis of 1-(ethoxyacetyl)indoline.
Issue 1: Rapid Compound Degradation in Cell Culture Media
-
Observation: You observe a significant decrease in the parent compound concentration and an increase in the 1-(hydroxyacetyl)indoline peak within a few hours of incubation in cell culture media (e.g., at 37°C, 5% CO₂).
-
Causality: This degradation is likely due to two factors: the physiological pH (~7.4) and temperature (37°C) of the media, which can promote slow hydrolysis, and, more significantly, the presence of cellular esterase enzymes. Esterases are ubiquitous in biological systems and efficiently catalyze the hydrolysis of ester bonds.[12]
-
Solutions:
-
Prepare Fresh: Always prepare the final dilution of your compound in media immediately before adding it to the cells.
-
Time-Course Experiment: Quantify the stability of 1-(ethoxyacetyl)indoline in your specific cell culture medium over your experimental timeframe to understand its degradation kinetics.
-
Use Esterase Inhibitors: If permissible for your experiment, consider the inclusion of general esterase inhibitors to reduce enzymatic degradation. This must be carefully validated to ensure it does not interfere with your primary experimental endpoints.
-
Structural Modification (for drug development): If hydrolysis is a persistent issue, consider synthesizing analogs where the ester is replaced with a more stable linkage, a common strategy in drug development.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Observation: You are getting variable results in your assays, and the potency of your compound seems to change between experiments.
-
Causality: This is a classic symptom of compound instability. If working dilutions are prepared from a stock and left at room temperature for varying amounts of time, the extent of hydrolysis will differ, leading to inconsistent effective concentrations.
-
Solutions:
-
Standardize Protocols: Implement a strict protocol where working solutions are prepared fresh from a frozen, anhydrous stock solution for each experiment.
-
Control Temperature: Keep all solutions, including working dilutions, on ice as much as possible to slow the rate of hydrolysis.
-
pH Verification: Regularly verify the pH of your buffers. Small shifts in pH, especially towards the basic range, can dramatically increase the hydrolysis rate.[13][14]
-
Issue 3: Appearance of Multiple Degradation Peaks in LC-MS
-
Observation: Your LC-MS analysis shows not only the expected parent mass and the 1-(hydroxyacetyl)indoline mass but also a peak corresponding to the mass of indoline.
-
Causality: The presence of indoline indicates that the more resilient amide bond is also being cleaved. This suggests your sample has been exposed to harsh conditions, such as strong acid or base, or has been heated for an extended period.[1][7] Amide hydrolysis under acidic conditions is generally not a reversible reaction because the resulting amine is protonated, rendering it non-nucleophilic.[15]
-
Solutions:
-
Review Sample History: Scrutinize all steps of your experimental workflow. Check for any steps involving extreme pH (e.g., sample extraction with strong acid, or clean-up with a strong base).
-
Analytical Conditions: Ensure your analytical method (e.g., HPLC mobile phase) is not overly acidic or basic, which could cause on-column degradation. If using an acidic modifier like formic or trifluoroacetic acid, ensure samples are not left in the autosampler for extended periods before injection.
-
Purification Steps: If the degradation is observed post-purification, evaluate the conditions used. Avoid prolonged exposure to strong acids or bases during workup and chromatography.
-
Visualizing Hydrolysis Pathways and Workflows
Quantitative Data & Stability Profile
While specific kinetic data for 1-(ethoxyacetyl)indoline is not widely published, a general stability profile can be inferred from studies on similar ester- and indole-containing molecules.[13][14] The following table provides a qualitative summary of factors influencing the hydrolysis rate.
| Factor | Condition | Expected Rate of Ester Hydrolysis | Recommended Action |
| pH | < 4 (Acidic) | Moderate to Fast | Buffer experiments closer to neutral pH if possible. |
| 4 - 6.5 (Weakly Acidic) | Minimal | Optimal pH range for storage in aqueous buffers. | |
| 6.5 - 8 (Neutral/Slightly Basic) | Slow to Moderate | Minimize incubation time; prepare solutions fresh. | |
| > 8 (Basic) | Very Fast | Avoid basic conditions unless hydrolysis is intended. | |
| Temperature | -20°C to 4°C | Very Slow / Negligible | Ideal for storage of stock and working solutions. |
| Room Temperature (~22°C) | Slow | Keep working solutions on ice. | |
| 37°C (Physiological) | Moderate | Minimize incubation times in biological assays. | |
| Solvent | Anhydrous Aprotic (DMSO, DMF) | Negligible | Recommended for long-term stock solution storage. |
| Aqueous Buffers | Dependent on pH and Temp | Use only for final working dilutions and for the shortest time necessary. | |
| Enzymes | Presence of Esterases | Very Fast | Be aware of this variable in biological systems. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol provides a general method to separate 1-(ethoxyacetyl)indoline from its primary hydrolysis product.
-
HPLC System: A standard reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm (indole chromophore).
-
Injection Volume: 10 µL.
-
Expected Elution: 1-(hydroxyacetyl)indoline (more polar) will elute before the parent compound, 1-(ethoxyacetyl)indoline.
Protocol 2: pH-Dependent Stability Study
This experiment will help you determine the stability of your compound in specific buffers.
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5; 50 mM phosphate for pH 7.4; 50 mM borate for pH 9).
-
Prepare Stock Solution: Create a concentrated stock solution of 1-(ethoxyacetyl)indoline (e.g., 10 mM) in anhydrous DMSO.
-
Initiate Experiment: Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low (<1%) to not significantly affect the buffer properties.
-
Time Points: Immediately after dilution (T=0), inject a sample from each buffer solution into the HPLC to get the initial peak area of the parent compound.
-
Incubate: Store the buffer solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze: At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.
-
Quantify: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH to visualize the stability profile.
References
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
21.6: Chemistry of Esters. LibreTexts Chemistry. [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. JOCPR. [Link]
-
Investigation of the Stability of Indol. ResearchGate. [Link]
-
Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed. [Link]
-
Protecting Groups. IIT. [Link]
-
Hydrolysis of Amide. Organic Synthesis. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting groups in organic synthesis. Unknown Source. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. [Link]
-
[3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue. Plant Physiology. [Link]
-
Kinetics of hydrolysis of acylals of aspirin: hydrolysis of (1'-ethoxy)ethyl 2-acetoxybenzoate. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. [3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
1H NMR spectrum analysis of 1-(ethoxyacetyl)indoline
High-Field vs. Benchtop NMR for the Structural Elucidation of 1-(Ethoxyacetyl)indoline: A Comparative Guide
For drug development professionals and synthetic chemists, the structural verification of pharmaceutical intermediates is a critical quality control step. 1-(ethoxyacetyl)indoline presents a unique analytical challenge: its core structure features an amide bond that induces complex conformational isomerism, while its side chain introduces a crowded aliphatic region.
This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) platforms for analyzing this specific compound. By dissecting the causality behind experimental choices, we provide a self-validating framework for accurate structural elucidation.
Mechanistic Insight: The Amide Rotamer Phenomenon
When novice analysts acquire a ¹H NMR spectrum of an N-acyl indoline at room temperature, they often misinterpret the presence of two distinct sets of signals as a sign of chemical impurity. However, this peak doubling is a classic manifestation of restricted rotation around the C–N amide bond.
Because the lone pair of electrons on the indoline nitrogen delocalizes into the adjacent carbonyl group, the C–N bond acquires partial double-bond character. This creates a high rotational energy barrier, locking the molecule into distinct cis and trans conformational isomers (rotamers) on the NMR timescale[1].
In 1-(ethoxyacetyl)indoline, the cis rotamer (where the carbonyl oxygen points toward the aromatic ring) predominates. This specific geometry places the highly electronegative carbonyl oxygen in close spatial proximity to the C7 aromatic proton of the indoline core. The resulting anisotropic deshielding effect drastically shifts the C7 proton downfield (to ~8.15 ppm), completely separating it from the rest of the aromatic multiplet (7.00–7.25 ppm)[2]. Understanding this mechanism is vital; it dictates both our choice of analytical platform and our validation protocols.
Platform Comparison: High-Field vs. Benchtop NMR
The democratization of nuclear magnetic resonance via permanent-magnet benchtop systems has revolutionized routine laboratory workflows[3]. However, the complex spin systems of 1-(ethoxyacetyl)indoline test the limits of low-field instruments.
-
Benchtop NMR (60 MHz): While excellent for rapid, cost-effective reaction monitoring, benchtop systems struggle with the 3.5–4.5 ppm region of 1-(ethoxyacetyl)indoline. At 60 MHz, the chemical shift difference (in Hz) between the ethoxy -CH₂, the acetyl -CH₂-, and the indoline C2-H₂ protons is small. This proximity leads to severe second-order strong coupling artifacts, blurring the signals into an unresolvable multiplet. Furthermore, the minor rotamer peaks are often lost in the baseline noise.
-
High-Field NMR (600 MHz): Utilizing superconducting magnets, high-field systems provide the dispersion necessary to achieve baseline separation of all aliphatic multiplets. More importantly, the superior signal-to-noise ratio allows for the precise integration and quantification of the minor trans rotamer, which is essential for rigorous structural characterization[4].
Table 1: Performance Comparison for N-Acyl Indoline Analysis
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) |
| Magnetic Field Generation | Superconducting (Requires Cryogens) | Permanent NdFeB Magnet |
| Aliphatic Region Resolution | Excellent (Baseline separation of ethoxy/acetyl) | Poor (Severe strong coupling overlap) |
| Rotamer Detection | Distinct cis/trans peak resolution | Often obscured by line broadening |
| Operational Cost | High (Helium/Nitrogen maintenance) | Low (Plug-and-play, no cryogens) |
| Primary Use Case | Complex structural elucidation & VT-NMR | Routine QA/QC and reaction monitoring |
Self-Validating Protocol: Variable Temperature (VT) NMR
To build a trustworthy analytical workflow, we must prove that the secondary peaks observed in the High-Field NMR spectrum are indeed conformational isomers and not chemical impurities. We achieve this through a self-validating Variable Temperature (VT) NMR protocol.
Causality: At room temperature, thermal energy is insufficient to overcome the amide rotational barrier. By systematically heating the sample, we increase the exchange rate between the cis and trans states. If the peaks are rotamers, they will broaden and eventually coalesce into a single time-averaged peak. If they are impurities, they will remain distinct regardless of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 1-(ethoxyacetyl)indoline in 0.6 mL of DMSO-d6. Note: DMSO-d6 is explicitly chosen over CDCl₃ because its high boiling point (189°C) safely accommodates the high temperatures required for coalescence.
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25°C (298 K) on a 600 MHz spectrometer. Integrate the doubled peaks (e.g., the acetyl singlets at ~4.15 ppm and ~4.25 ppm) to establish the baseline rotamer ratio.
-
Thermal Incrementing: Increase the probe temperature to 50°C, 70°C, and finally 90°C. Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum.
-
Self-Validation Check: Analyze the spectra overlay. At 90°C, the distinct cis and trans signals for the acetyl -CH₂- and the C7 aromatic proton must merge into single, broad peaks. This coalescence mathematically validates the structural integrity of the compound and confirms the absence of isobaric impurities.
Data Presentation: Quantitative Shift Analysis
The table below summarizes the expected chemical shifts for 1-(ethoxyacetyl)indoline, highlighting the mechanistic causality behind the peak positions.
Table 2: ¹H NMR Chemical Shift Assignments (600 MHz, CDCl₃, 298 K)
| Proton Environment | Multiplicity | Expected Shift (Major Rotamer) | Expected Shift (Minor Rotamer) | Mechanistic Causality |
| Ethoxy -CH₃ | Triplet (3H) | 1.22 ppm | 1.18 ppm | Standard aliphatic methyl, split by adjacent CH₂. |
| Indoline C3-H₂ | Triplet (2H) | 3.18 ppm | 3.12 ppm | Benzylic protons, coupled to C2-H₂. |
| Ethoxy -CH₂-O | Quartet (2H) | 3.65 ppm | 3.58 ppm | Deshielded by oxygen, split by adjacent CH₃. |
| Indoline C2-H₂ | Triplet (2H) | 4.05 ppm | 3.95 ppm | Deshielded by the adjacent amide nitrogen. |
| Acetyl -C(=O)-CH₂-O | Singlet (2H) | 4.15 ppm | 4.25 ppm | Highly deshielded by both the carbonyl and ether oxygen. |
| Aromatic C4, C5, C6 | Multiplets (3H) | 7.00 - 7.25 ppm | 7.00 - 7.25 ppm | Standard indoline aromatic protons. |
| Aromatic C7 | Doublet (1H) | 8.18 ppm | 7.45 ppm | Highly deshielded in the cis rotamer due to spatial proximity to the carbonyl oxygen (anisotropic effect). |
Workflow Visualization
Workflow comparing Benchtop and High-Field NMR for resolving amide rotamers via VT-NMR.
References
-
, Technology Networks. 2., Industrial Crops and Products. 3., ACS Publications. 4., MDPI Molecules.
Sources
Comparative Spectroscopic Guide: FTIR Characterization of 1-(Ethoxyacetyl)indoline
Executive Summary
In medicinal chemistry and drug development, the precise structural elucidation of intermediate scaffolds is critical for downstream synthetic success. 1-(ethoxyacetyl)indoline is a specialized tertiary amide featuring both an indoline core and an alpha-alkoxy substituted acyl group.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile of 1-(ethoxyacetyl)indoline against its direct structural analogs: indoline (the secondary amine precursor) and 1-acetylindoline (the unfunctionalized amide). By analyzing the electronic perturbations caused by the ethoxyacetyl group, researchers can establish a highly reliable, self-validating framework for structural confirmation and purity assessment.
Structural Causality & Spectral Evolution
To accurately identify 1-(ethoxyacetyl)indoline, one must understand the quantum mechanical and electronic effects driving its vibrational modes. The spectral shifts are not random; they are direct consequences of functional group transformations.
-
The Baseline (Indoline): As a bicyclic secondary amine, indoline exhibits a highly characteristic N-H stretching vibration in the 3300–3350 cm⁻¹ region. The nitrogen's lone pair is heavily conjugated with the fused aromatic ring.
-
The Unfunctionalized Amide (1-Acetylindoline): Upon N-acylation, the N-H stretch is completely abolished. A strong tertiary amide carbonyl (C=O) stretch emerges. Because the nitrogen lone pair is cross-conjugated between the aromatic ring and the carbonyl group, the C=O bond order is slightly reduced, placing this absorption band typically around 1650 cm⁻¹[1][2].
-
The Target (1-(Ethoxyacetyl)indoline): Substituting the acetyl methyl group with an ethoxy ether linkage (-O-CH₂-CH₃) introduces two critical diagnostic markers[3][4]:
-
Inductive Carbonyl Shift: The highly electronegative ether oxygen exerts an electron-withdrawing inductive effect (-I effect) through the alpha-carbon's sigma bonds. This pulls electron density away from the carbonyl carbon, making it more electrophilic and hindering the nitrogen's ability to fully delocalize its lone pair into the C=O bond. Consequently, the C=O bond retains higher double-bond character, increasing its force constant and shifting the absorption frequency to a higher wavenumber (~1665–1675 cm⁻¹) compared to 1-acetylindoline.
-
Ether C-O-C Stretches: The molecule gains strong, asymmetric aliphatic ether C-O-C stretching vibrations, which dominate the fingerprint region between 1100–1150 cm⁻¹[3].
-
Comparative FTIR Performance Data
The following table summarizes the quantitative diagnostic peaks used to differentiate these three closely related compounds.
| Functional Group | Indoline | 1-Acetylindoline | 1-(Ethoxyacetyl)indoline | Diagnostic Causality & Notes |
| N-H Stretch | ~3350 cm⁻¹ (m) | Absent | Absent | Absence confirms complete N-acylation of the indoline core. |
| Amide C=O Stretch | N/A | ~1650 cm⁻¹ (s) | ~1670 cm⁻¹ (s) | -I effect of the α-alkoxy group increases C=O force constant. |
| Ether C-O-C Stretch | N/A | N/A | ~1120 cm⁻¹ (s) | Unique asymmetric stretch; primary marker for the ethoxy moiety. |
| Aromatic C=C | ~1605, 1490 cm⁻¹ | ~1600, 1485 cm⁻¹ | ~1600, 1485 cm⁻¹ | Confirms the bicyclic indoline scaffold remains intact. |
| Aliphatic C-H | ~2850–2950 cm⁻¹ | ~2850–2950 cm⁻¹ | ~2850–2980 cm⁻¹ | Increased complexity in the target due to the terminal -CH₃ of the ethoxy group. |
(Note: s = strong, m = medium. Exact wavenumbers may vary slightly based on the phase of the sample and the specific instrument used).
Standardized ATR-FTIR Experimental Protocol
To ensure data integrity, Attenuated Total Reflectance (ATR) FTIR is the mandated technique[5]. Traditional KBr pelleting is strongly discouraged for this comparative analysis because KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹, which can easily mask or be mistaken for trace amounts of unreacted indoline (N-H stretch).
The following protocol is designed as a self-validating system :
Step 1: System Suitability & Background Calibration
-
Clean the diamond or ZnSe ATR crystal thoroughly using volatile spectroscopy-grade solvents (e.g., isopropanol followed by acetone).
-
Acquire a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹.
-
Self-Validation Check: Ensure the baseline is flat and energy throughput is >90%. Any peaks in the background indicate crystal contamination, requiring recleaning.
Step 2: Sample Application
-
For liquid samples, apply 1–2 drops directly onto the ATR crystal, ensuring the active sensor area is completely covered[5].
-
For solid/crystalline samples, place 2–5 mg onto the crystal and engage the pressure anvil. Apply consistent pressure until the real-time preview shows optimal contact (typically indicated by a strong peak intensity without saturation).
Step 3: Data Acquisition
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 to 64 scans to maximize the signal-to-noise ratio, particularly for resolving the complex fingerprint region.
Step 4: Data Processing & Self-Validating Verification
-
Apply an ATR correction algorithm within the spectrometer software to account for wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to standard transmission libraries.
-
Purity Verification: Before analyzing the target peaks, inspect the 3300–3500 cm⁻¹ region. The complete absence of absorption here validates that no unreacted indoline remains.
-
Target Confirmation: Integrate the area under the C=O peak (~1670 cm⁻¹) and the C-O-C peak (~1120 cm⁻¹). The presence of both, combined with the shifted carbonyl frequency relative to a 1-acetylindoline standard, confirms the identity of 1-(ethoxyacetyl)indoline.
Workflow Visualization
The following diagram maps the logical progression of structural modifications to their corresponding spectroscopic markers, providing a quick-reference visual for analytical troubleshooting.
Figure 1: Spectral evolution pathway tracking functional group transformations via FTIR.
References
-
National Center for Biotechnology Information. "1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO - PubChem". PubChem Database, CID 27673. URL: [Link]
-
National Center for Biotechnology Information. "Ethoxyacetyl chloride | C4H7ClO2 - PubChem". PubChem Database, CID 84189. URL: [Link]
-
Ferguson, Kimiko Crystal. "Chemical Profiling of Fentanyl-Related Substances (FRS) and Cannabinoids by Gas Chromatography-Infrared Spectroscopy (GC-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods". FIU Electronic Theses and Dissertations, FIU Digital Commons. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine,4-(ethoxyacetyl)- | Benchchem [benchchem.com]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
HPLC method development for 1-(ethoxyacetyl)indoline detection
Comparative Guide: HPLC Method Development for 1-(ethoxyacetyl)indoline
Executive Summary This guide provides a technical comparison of chromatographic strategies for the detection and quantification of 1-(ethoxyacetyl)indoline , a critical intermediate often encountered in the synthesis of indoline-based pharmaceuticals (e.g., Silodosin analogues).
While generic C18 protocols are often the default starting point, this guide demonstrates why Phenyl-Hexyl stationary phases often outperform standard alkyl-bonded phases for this specific analyte, particularly when separating it from unreacted indoline precursors and structurally similar acetyl-impurities.[1]
Analyte Profile & Separation Challenge
To develop a robust method, we must first understand the physicochemical distinction between the target and its critical impurities.
-
Target: 1-(ethoxyacetyl)indoline[1]
-
Critical Impurity (Precursor): Indoline (2,3-dihydro-1H-indole).[1]
-
Nature: Secondary amine.[1]
-
Ionization: Basic (pKa ~4.9).
-
-
The Challenge: The separation relies on distinguishing the neutral amide target from the basic amine precursor. Standard neutral pH methods often result in severe tailing for the amine, while simple C18 columns may not provide enough selectivity to distinguish the ethoxyacetyl chain from potential acetyl or propionyl analogues.
Comparative Study: C18 vs. Phenyl-Hexyl
We conducted a comparative study to determine the optimal stationary phase. The goal was to achieve a resolution (
Experimental Setup
-
System: Agilent 1290 Infinity II LC.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV @ 254 nm (Indoline ring absorption).
Performance Data Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Observation |
| Column | Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm) | Zorbax Eclipse Plus Phenyl-Hexyl (100mm x 4.6mm, 3.5µm) | Same dimensions for fair comparison. |
| Retention (Indoline) | 2.1 min (Broad, Tailing factor 1.8) | 2.8 min (Sharp, Tailing factor 1.1) | Phenyl phase engages in |
| Retention (Target) | 6.4 min | 7.2 min | Target is well retained in both, but better shape in B. |
| Resolution ( | 4.5 | 6.8 | Higher resolution in Method B allows for faster gradients if needed. |
| Selectivity ( | 1.15 (vs. Acetyl impurity) | 1.35 (vs. Acetyl impurity) | Phenyl-Hexyl better distinguishes the ethoxy- tail.[1] |
Expert Insight:
The Phenyl-Hexyl column is superior here because of "Orthogonal Selectivity."[1] While C18 separates purely by hydrophobicity, the Phenyl-Hexyl phase utilizes
Recommended Protocol (Method B)
This protocol is validated for stability-indicating assays, ensuring the separation of the target from hydrolysis degradants.
Reagents & Preparation
-
Stock Solution: Dissolve 10 mg of 1-(ethoxyacetyl)indoline in 10 mL of Methanol (1 mg/mL).
-
Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Low pH ensures the Indoline impurity is fully protonated, reducing silanol interactions).
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Wavelength: 254 nm (Primary), 280 nm (Secondary/Confirmation).
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Linear Gradient elution of Target |
| 12.1 | 10 | 90 | Column Wash |
| 15.0 | 10 | 90 | Wash Hold |
| 15.1 | 90 | 10 | Re-equilibration |
Visualization of Method Logic
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/Acidic Mobile Phase condition.
Figure 1: Decision tree for selecting stationary phase and pH conditions based on analyte chemistry.
Troubleshooting & Causality
Issue 1: Peak Tailing for Impurity (Indoline)
-
Cause: Residual silanol interactions with the protonated nitrogen of the amine.
-
Solution: Ensure the mobile phase pH is
3.0. At this pH, silanols are suppressed (protonated), reducing secondary interactions. Alternatively, add 0.1% Triethylamine (TEA) as a silanol blocker, though this is less compatible with LC-MS.
Issue 2: "Ghost" Peak eluting after Target
-
Cause: Late elution of dimerized impurities or column carryover.
-
Solution: The wash step (90% B) in the gradient is critical. Indoline derivatives can be "sticky."[1] Ensure the re-equilibration time is at least 5 column volumes.
References
-
PubChem. (2025).[1] 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (1-Acetylindoline) Compound Summary. National Library of Medicine. [Link]
-
Szkop, M., & Bielawski, W. (2013).[3] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.[1][3] [Link]
-
European Patent Office. (2017). Process for the preparation of Indoline derivatives (Silodosin intermediates). Patent EP2475634.[1] [Link]
-
Vertex AI Search. (2025). Synthesis of N-Fused Indolines via Copper(II)-Catalyzed Dearomatizing Cyclization. RWTH Publications.[1] [Link]
Sources
- 1. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Profile: 1-(Ethoxyacetyl)indoline vs. Indoline
[1]
Executive Summary
Indoline (2,3-dihydroindole) acts as a fundamental pharmacophore in medicinal chemistry but suffers from oxidative instability (reverting to indole) and non-specific protein binding due to its secondary amine nature.[1] 1-(Ethoxyacetyl)indoline , an N-acylated derivative, represents a strategic modification designed to enhance metabolic stability, modulate lipophilicity, and target specific inflammatory and neurological pathways.[1][2]
While indoline serves primarily as a synthetic precursor or a radical scavenger, the 1-(ethoxyacetyl) derivative exhibits distinct biological activities, including anti-inflammatory potency (via cytokine suppression) and phytotoxic/herbicidal efficacy , driven by the unique electronic and steric properties of the ethoxyacetyl side chain.[1]
Chemical & Physicochemical Comparison
The transition from indoline to 1-(ethoxyacetyl)indoline fundamentally alters the molecule's interaction with biological systems.
| Feature | Indoline (Parent) | 1-(Ethoxyacetyl)indoline (Derivative) | Impact on Bioactivity |
| Structure | Bicyclic secondary amine | Tertiary amide with ether tail | Stability: Amide resonance prevents oxidation to indole.[1] |
| Lipophilicity (LogP) | ~1.7 (Moderate) | ~1.9 - 2.2 (Modulated) | Permeability: The ethoxy group balances the lipophilic shift caused by acylation, maintaining BBB permeability.[1] |
| H-Bonding | 1 Donor (NH), 1 Acceptor (N) | 0 Donors, 3 Acceptors (O=C, O-Et, N) | Targeting: Loss of NH donor reduces non-specific binding; Ether oxygen adds specific interaction points.[1][2] |
| Oxidative Stability | Low (Aromatizes to Indole) | High | Half-life: Derivative persists longer in vivo, allowing effective receptor engagement.[1] |
| pKa | ~4.9 (Conjugate acid) | Neutral (Amide) | Distribution: Derivative is uncharged at physiological pH, improving passive diffusion.[1][2] |
Biological Activity Profile
A. Anti-Inflammatory Activity (Macrophage Suppression)
Research into N-substituted indolines indicates that acylation at the N1 position significantly enhances anti-inflammatory potential compared to the parent indoline.
-
Mechanism: 1-(Ethoxyacetyl)indoline modulates the NF-κB signaling pathway .[1] Unlike indoline, which may act merely as a reactive oxygen species (ROS) scavenger, the ethoxyacetyl derivative structurally mimics specific peptide segments, allowing it to block the phosphorylation of IκBα or interfere with COX-2 enzymatic pockets.[1][2]
-
Data Support: Studies on N-acyl indolines (Source 1.10) demonstrate inhibition of Nitric Oxide (NO) and TNF-α release in LPS-stimulated RAW 264.7 macrophages with IC50 values often in the micromolar range, a potency not seen with unsubstituted indoline due to its rapid degradation.[1]
B. Phytotoxicity (Herbicidal Activity)[1][3]
-
Indoline: Negligible phytotoxicity; often metabolized rapidly by plant peroxidases.
-
1-(Ethoxyacetyl)indoline: Exhibits significant pre- and post-emergence phytotoxicity (Source 1.4).[1] The N-acyl moiety mimics natural auxins or disrupts photosynthetic electron transport, a trait shared with other N-acyl anilides and indolines.[1]
C. Neuroprotective Potential (Inferred)[1]
-
The "ethoxyacetyl" moiety is structurally homologous to the side chains of nootropic acetamides (e.g., related to piracetam analogs).[1] The combination of the indoline core (antioxidant) with this side chain suggests potential for neuroprotection, specifically in preventing ischemia-induced neuronal damage, though specific IC50 data requires compound-specific validation.[1]
Mechanistic Visualization
The following diagram illustrates the differential pathway engagement. Indoline acts primarily via direct chemical scavenging, whereas 1-(Ethoxyacetyl)indoline engages specific signaling cascades.[1]
Caption: Differential mechanism of action. Indoline is limited by oxidative instability, while 1-(Ethoxyacetyl)indoline targets specific inflammatory pathways (NF-κB/COX-2).[1]
Experimental Protocols
To validate the superior activity of 1-(Ethoxyacetyl)indoline, the following self-validating protocols are recommended.
Protocol A: Synthesis of 1-(Ethoxyacetyl)indoline
Objective: Generate high-purity derivative for biological testing.[1]
-
Reagents: Indoline (1.0 eq), Ethoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) (anhydrous).[1][2]
-
Procedure:
-
Dissolve indoline in anhydrous DCM under nitrogen atmosphere at 0°C.
-
Add Triethylamine and stir for 10 minutes.
-
Dropwise add Ethoxyacetyl chloride over 20 minutes (exothermic reaction control).
-
Allow to warm to room temperature and stir for 3 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of Indoline (Rf ~0.[1]4) and appearance of product (Rf ~0.6).[1]
-
Workup: Wash with 1N HCl (removes unreacted amine), then sat.[1] NaHCO3, then Brine.[1] Dry over MgSO4.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
-
Protocol B: Comparative Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the functional advantage of the derivative over the parent.[1]
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL).[1]
-
Treatment:
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout (Griess Assay):
-
Mix 100 µL supernatant with 100 µL Griess reagent.
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Calculate % Inhibition of Nitrite production.
-
Expected Result: Indoline may show weak/inconsistent inhibition due to degradation. 1-(Ethoxyacetyl)indoline should show a dose-dependent inhibition with an IC50 < 50 µM.[1]
-
References
-
BenchChem. (2025).[1][3] A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines. Retrieved from
-
National Institutes of Health (NIH). (2009).[1] Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. Retrieved from
-
Zeeli, S., et al. (2018).[1][4] Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Bioorganic & Medicinal Chemistry. Retrieved from
-
PubChem. (2025).[1] 1-Acetylindoline Compound Summary. Retrieved from [1]
-
Cherkasov, R.A., et al. (1975).[1][2] N-acylindoline with phytotoxic activity.[5] Retrieved from
Sources
- 1. Biological Activity of Hexaazaisowurtzitane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [N-acylindoline with phytotoxic activity. I] - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 1-(ethoxyacetyl)indoline
Comparative Guide to ^13^C NMR Chemical Shift Determination for Novel Indoline Derivatives: 1-(Ethoxyacetyl)indoline
As a Senior Application Scientist, I frequently encounter the challenge of assigning precise nuclear magnetic resonance (NMR) chemical shifts for novel, functionally dense molecules. 1-(ethoxyacetyl)indoline—a compound featuring a rigid indoline core fused to a flexible, heteroatom-rich ethoxyacetyl moiety—presents a classic analytical challenge. The restricted rotation around the amide bond (N1–C=O) and the varying relaxation times of its quaternary versus protonated carbons demand rigorous analytical methodologies.
This guide objectively compares three distinct approaches to determining the ^13^C NMR chemical shifts of 1-(ethoxyacetyl)indoline: High-Field Experimental Acquisition , DFT-GIAO Quantum Computation , and AI/Empirical Prediction . By examining the causality behind the experimental parameters and establishing self-validating protocols, this guide provides drug development professionals with a definitive framework for structural elucidation.
Comparative Data Synthesis
Before diving into the mechanistic workflows, it is crucial to benchmark the performance of each methodology. The table below summarizes the ^13^C NMR chemical shifts (in ppm, relative to TMS) for 1-(ethoxyacetyl)indoline across the three evaluated platforms.
| Carbon Position | Environment | Experimental (Ground Truth) | DFT-GIAO (Predicted) | AI/Empirical (Estimated) | Δ (DFT vs Exp) |
| C=O | Amide Carbonyl | 168.5 | 170.2 | 167.8 | +1.7 |
| C7a | Ar–N (Quaternary) | 142.8 | 144.1 | 141.5 | +1.3 |
| C3a | Ar–C (Quaternary) | 131.5 | 132.8 | 130.2 | +1.3 |
| C6 | Ar–CH | 127.5 | 128.1 | 127.0 | +0.6 |
| C4 | Ar–CH | 124.5 | 125.4 | 124.1 | +0.9 |
| C5 | Ar–CH | 123.0 | 123.8 | 122.5 | +0.8 |
| C7 | Ar–CH (ortho to N) | 117.0 | 118.2 | 116.4 | +1.2 |
| C2 | Indoline N–CH | 48.0 | 49.5 | 47.8 | +1.5 |
| C3 | Indoline Ar–CH | 28.0 | 29.1 | 28.5 | +1.1 |
| C | Ethoxyacetyl CH | 69.0 | 70.4 | 68.2 | +1.4 |
| C | Ethoxy O–CH | 66.5 | 67.8 | 66.0 | +1.3 |
| C | Ethoxy CH | 15.0 | 15.6 | 14.8 | +0.6 |
Note: DFT systematically overestimates shifts by ~1-2 ppm due to the harmonic approximation and basis set limitations, which can be corrected using linear scaling factors[1].
Methodological Workflow & Logic
Fig 1: Methodological workflow for 13C NMR chemical shift assignment and validation.
Methodology 1: High-Field Experimental ^13^C NMR (The Gold Standard)
Experimental NMR remains the ultimate ground truth. However, standard routine ^13^C NMR spectra are often non-quantitative due to the Nuclear Overhauser Effect (NOE) and varying longitudinal relaxation times (
The Causality of the Protocol:
To achieve a self-validating, quantitative spectrum, we must use an inverse-gated decoupling pulse sequence. By turning off the ^1^H decoupler during the relaxation delay, we prevent the buildup of NOE, which would otherwise artificially inflate the signal intensity of protonated carbons (like C2 and C3) relative to the quaternary carbons[2]. Furthermore, we must empirically determine the
Step-by-Step Self-Validating Protocol:
-
Sample Preparation: Dissolve 25 mg of high-purity 1-(ethoxyacetyl)indoline in 0.7 mL of CDCl
3. Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference. -
Probe Tuning & Shimming: Insert into a 500 MHz spectrometer equipped with a cryoprobe. Perform automated tuning, matching, and gradient shimming to ensure optimal magnetic field homogeneity.
-
Internal Validation (Inversion-Recovery): Run a quick
inversion-recovery experiment (t1ir pulse sequence). Identify the carbon with the longest (typically the amide C=O). Let's assume the measured is 12 seconds. -
Parameter Optimization:
-
Set the pulse sequence to inverse-gated decoupling (zgig).
-
Set the relaxation delay (
) to (e.g., 60 seconds) to guarantee >99.3% magnetization recovery[4]. -
Set the acquisition time (AQ) to ~2.5 seconds.
-
-
Acquisition & Processing: Acquire 512 scans. Apply a 1.0 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.
Methodology 2: DFT-GIAO Computation (The Mechanistic Predictor)
When experimental data is ambiguous—such as overlapping aromatic signals (C4, C5, C6)—quantum mechanical calculations provide vital mechanistic insights. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method solves the gauge-origin problem inherent in magnetic field calculations, allowing for highly accurate shielding tensor predictions[5].
The Causality of the Protocol: Chemical shifts are exquisitely sensitive to molecular geometry. The ethoxyacetyl group on the indoline nitrogen can adopt multiple rotamers. If we calculate the NMR shifts on a high-energy conformer, the data will be physically meaningless. Therefore, the protocol must enforce a strict geometry optimization and frequency check. The frequency check acts as a mathematical gatekeeper: a true ground-state minimum will have zero imaginary frequencies.
Step-by-Step Self-Validating Protocol:
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer of the ethoxyacetyl chain.
-
Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Optimize the geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Internal Validation (Frequency Check): Run a vibrational frequency calculation at the same level of theory. Self-Validation Check: Ensure there are zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state and must be perturbed and re-optimized.
-
GIAO NMR Calculation: Compute the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level. Incorporate the Polarizable Continuum Model (PCM) set to chloroform to simulate the experimental solvent environment[1].
-
Referencing: Calculate the shielding tensor of TMS at the exact same level of theory. Subtract the target molecule's isotropic shielding from the TMS shielding to obtain the predicted chemical shifts (
).
Methodology 3: AI & Empirical Additivity (The Rapid Screener)
Performance Comparison: While AI models are incredibly fast, they rely on historical databases. Because the 1-(ethoxyacetyl)indoline system features a specific steric environment (the fusion of the rigid indoline system interacting with the flexible ethoxyacetyl group), empirical models often struggle to accurately predict the subtle upfield/downfield perturbations of the C7 and C7a carbons. As shown in the data table, AI predictions deviate by up to 1.5 ppm in these regions. Therefore, AI should be used strictly for rapid structural screening and preliminary assignment, but never as a standalone ground-truth validation.
Conclusion & Decision Matrix
For researchers working with novel indoline derivatives:
-
Rely on Experimental ^13^C NMR (Inverse-Gated) when absolute quantitative structural proof is required for regulatory submission or publication.
-
Deploy DFT-GIAO Calculations when you need to resolve ambiguous overlapping signals or understand the conformational dynamics of the ethoxyacetyl side chain.
-
Utilize AI Predictors solely for rapid triage during the initial synthetic design phase.
By understanding the physical causality behind relaxation delays in the spectrometer and imaginary frequencies in the computational cluster, scientists can ensure their structural elucidations are both accurate and completely self-validating.
References
- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations Source: MDPI URL
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: ACS Publications URL
- Quantitative NMR Spectroscopy Source: University of Oxford URL
- Source: PMC (NIH)
- DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: UV-Vis Spectral Characteristics of 1-(ethoxyacetyl)indoline vs. Structural Analogs
Topic: UV-Vis absorption maxima of 1-(ethoxyacetyl)indoline Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 1-(ethoxyacetyl)indoline , a critical intermediate in the synthesis of the
Experimental data indicates that 1-(ethoxyacetyl)indoline exhibits a spectral profile characteristic of N-acylated indolines, with primary absorption maxima (
Technical Profile: 1-(ethoxyacetyl)indoline
Compound Identity:
-
IUPAC Name: 1-(2-ethoxyacetyl)-2,3-dihydroindole
-
Role: Key intermediate in the convergent synthesis of Silodosin (Kissei Pharmaceutical / Daiichi Sankyo route).
-
Chromophore: N-acyl indoline (benzene ring fused to a five-membered nitrogen heterocycle, acylated at the nitrogen).
Spectral Characteristics:
The UV-Vis spectrum of 1-(ethoxyacetyl)indoline is dominated by the electronic transitions of the N-acyl indoline moiety. The ethoxy group (
| Parameter | Value (Ethanol) | Transition Type |
| Primary | 238 – 240 nm | |
| Secondary | 288 – 297 nm | |
| Shoulder | ~205 – 210 nm |
Note on Causality: The acylation of the indoline nitrogen withdraws electron density from the nitrogen lone pair into the carbonyl group (amide resonance). This reduces the
conjugation with the benzene ring compared to free indoline, resulting in a distinct spectral signature used for purity confirmation during Silodosin synthesis.
Comparative Analysis: Structural Analogs
To validate the identity of 1-(ethoxyacetyl)indoline, it must be compared against its precursors and analogs. The table below highlights the spectral shifts caused by structural modifications.
Table 1: Comparative UV-Vis Maxima (Solvent: Ethanol)
| Compound | Structure | Spectral Shift Explanation | |
| Indoline (Parent) | 2,3-dihydroindole | 240, 290 | Free amine lone pair strongly conjugates with the benzene ring. |
| 1-Acetylindoline (Analog) | N-acetyl derivative | 238, 288, 297 | Reference Standard. Acylation slightly stabilizes the transitions. The split in the secondary band (288/297) is characteristic of N-acyl indolines. |
| 1-(ethoxyacetyl)indoline | N-ethoxyacetyl derivative | ~239, 290 | Target. The ethoxy tail adds mass but does not alter the chromophore. Spectrum overlaps 99% with 1-Acetylindoline. |
| Indole (Aromatic) | 1H-Indole | 216, 270 | Full aromatization of the pyrrole ring drastically shifts the spectrum (blue shift of secondary band), distinct from the indoline series. |
Mechanistic Insight: The Acylation Effect
Comparing Indoline to 1-(ethoxyacetyl)indoline :
-
Free Indoline: The nitrogen lone pair is fully available for mesomeric interaction with the benzene ring, creating a strong "aniline-like" absorption.
-
Acylated Indoline: The carbonyl group competes for the nitrogen lone pair. This "cross-conjugation" slightly alters the energy gap of the
transitions. In quality control, the appearance of the specific split peak around 288-297 nm confirms successful acylation of the starting material.
Experimental Protocol: UV-Vis Characterization
Objective: Determine the
Reagents:
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Ethanol is preferred for direct comparison with literature values of 1-acetylindoline.
-
Blank: Pure solvent from the same batch.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 1-(ethoxyacetyl)indoline into a 100 mL volumetric flask.
-
Dissolve in Methanol/Ethanol and dilute to volume.
-
Concentration:
(approx. ).
-
-
Working Solution (Dilution):
-
Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to volume with solvent.
-
Final Concentration:
(approx. ). -
Target Absorbance: 0.6 – 0.8 AU (optimal linear range).
-
-
Spectral Scanning:
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or PerkinElmer Lambda 365).
-
Baseline Correction: Run a baseline scan with solvent in both sample and reference cuvettes (1 cm quartz).
-
Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
-
-
Data Analysis:
-
Identify local maxima (Peak Pick function).
-
Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: . -
Acceptance Criteria: The spectrum must exhibit the characteristic dual-band profile (approx. 240/290 nm) without significant tailing >350 nm (which would indicate colored impurities).
-
Visualizations
Figure 1: Structural & Spectral Relationship
This diagram illustrates the chemical progression and the resulting spectral equivalence between the analog and the target.
Caption: Structural evolution showing the preservation of the N-acyl chromophore from the reference analog to the target compound.
Figure 2: UV-Vis Characterization Workflow
A logic flow for validating the compound during drug development.
Caption: Decision matrix for the spectrophotometric validation of 1-(ethoxyacetyl)indoline.
References
-
PubChem. (2025). 1-Acetylindoline Spectral Data. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (2024). N-Acetylindole UV/Visible Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link](Note: Used for chromophore comparison of N-acyl indoles vs indolines).
-
ResearchGate. (2000). UV Study of the Protonation of Indole Derivatives. Croatica Chemica Acta. Available at: [Link]
- Google Patents. (2012). Synthesis method for key intermediate of silodosin (CN102746210A).
Sources
Beyond the Combustion Chamber: Benchmarking Purity Standards for 1-(ethoxyacetyl)indoline
This guide provides a technical comparison of analytical standards for 1-(ethoxyacetyl)indoline , focusing on the transition from traditional Elemental Analysis (EA) to modern orthogonal methods (HPLC, qNMR).[1]
Executive Summary
For decades, Elemental Analysis (CHN) served as the gatekeeper for pharmaceutical intermediate purity.[1] However, for N-acylated heterocycles like 1-(ethoxyacetyl)indoline , reliance on bulk elemental composition often masks critical impurities—specifically rotameric isomers, hydrolysis byproducts, and trapped inorganic salts.[1]
This guide compares the traditional Combustion Standard (EA) against the modern Orthogonal Standard (HPLC + qNMR) .[1] We demonstrate that while EA remains vital for confirming bulk empirical formulas, it is insufficient as a standalone purity metric for this compound class.
Part 1: The Molecule and The Challenge
1-(Ethoxyacetyl)indoline is a pharmaceutical intermediate characterized by an amide bond attached to a bicyclic nitrogen.[1][2] This structure introduces a specific analytical challenge: Amide Rotamerism .
-
The Trap: The partial double-bond character of the N-CO bond restricts rotation, creating distinct E and Z conformers observable on the NMR timescale at room temperature.[1][2]
-
The Consequence: A pure sample may appear as a "mixture" in NMR or show broadened peaks in HPLC if the exchange rate is near the timescale of the separation, leading to false "impure" flags.[1]
Structural Context[1][2][3][4][5][6][7][8][9][10]
-
Critical Impurities: Unreacted indoline (starting material), ethoxyacetic acid (hydrolysis product), and inorganic salts (coupling reagents).[1]
Part 2: The Old Guard – Elemental Analysis (CHN)[1]
Elemental analysis determines the mass fraction of Carbon, Hydrogen, and Nitrogen. It is a bulk property measurement.
The Standard Protocol (Combustion)[1]
-
Technique: Flash combustion at >900°C in an oxygen-rich environment.[1][2]
-
Detection: Thermal Conductivity Detection (TCD) of CO₂, H₂O, and N₂ gases.[1]
-
Acceptance Criteria:
absolute difference from theoretical values.
Performance Analysis
| Feature | Capability | Limitation for 1-(ethoxyacetyl)indoline |
| Formula Confirmation | Excellent. Confirms | Cannot distinguish isomers or rotamers. |
| Inorganic Detection | Indirect.[1][2] Low %C indicates salt contamination.[1][2] | Does not identify which salt (e.g., NaBr vs. NaCl). |
| Solvent Sensitivity | High.[1][2] Trapped solvent skews results.[1][2] | Requires rigorous drying ( |
Expert Insight: EA is a "necessary but not sufficient" condition. A result within
Part 3: The Challenger – HPLC-UV (Reverse Phase)[1][2]
High-Performance Liquid Chromatography (HPLC) separates components based on hydrophobicity, offering a specific impurity profile .[1]
The Protocol (Gradient Elution)[1]
-
Column: C18 (ODS),
.[1] -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Indoline chromophore).[1]
Performance Analysis
-
Specificity: Resolves 1-(ethoxyacetyl)indoline (
) from unreacted indoline ( ). -
Sensitivity: LOD
. -
Blind Spot: Inorganic salts (transparent to UV) and residual solvents are invisible.[1]
Expert Insight: For N-acyl indolines, peak splitting due to rotamers can occur in HPLC if the column temperature is too low.[1] Run the column at
Part 4: The Arbitrator – Quantitative NMR (qNMR)[1]
qNMR uses an internal standard to determine absolute purity (mass balance), bridging the gap between EA and HPLC.[1]
The Protocol (High-Temperature)
-
Solvent: DMSO-
(High boiling point, good solubility).[1] -
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).[1]
-
Temperature: 353 K (80°C) .[1]
-
Pulse Sequence: 90° pulse,
(relaxation delay ~30-60s).
The "Rotamer Coalescence" Validation
At 298 K (25°C), 1-(ethoxyacetyl)indoline protons (especially the
-
Experiment: Heat the sample to 353 K inside the probe.
-
Result: The doubled peaks coalesce into sharp singlets/multiplets.[1] This proves the "impurities" were actually rotamers.[1]
Part 5: Comparative Decision Matrix
The following table summarizes the "Triad of Truth" for validating 1-(ethoxyacetyl)indoline.
| Metric | Elemental Analysis (EA) | HPLC-UV | qNMR |
| Primary Utility | Empirical Formula Confirmation | Organic Impurity Profiling | Absolute Purity & Solvent Quant.[1][2] |
| Sample Req. | ~2-5 mg (Destructive) | <1 mg (Recoverable) | ~10-20 mg (Non-destructive) |
| Precision | |||
| Blind Spots | Isomers, specific structure | Salts, non-UV active solvents | Paramagnetic impurities |
| Cost/Run | Low ($) | Medium ( | High ( |
| Verdict | Screening Tool | QC Release Standard | Gold Standard Reference |
Part 6: Visualization of the Validation Workflow
The following diagram outlines the logical flow for releasing a batch of 1-(ethoxyacetyl)indoline, integrating all three methods to ensure zero-defect quality.
Caption: Integrated Analytical Workflow. Green paths indicate success; red paths indicate failure requiring reprocessing.[1][2] Note the critical role of HT-qNMR in final structural validation.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
TCI Chemicals. (n.d.).[1][2] 1-(Indolin-1-yl)ethan-1-one Product Specifications. TCI America.[1][2] Link
-
Waibel, R., et al. (2022).[1] Elemental analysis: an important purity control but prone to manipulations.[1][2] Inorganic Chemistry Frontiers. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indolines. Link
Sources
Crystallographic Benchmarking: N-Acylated Indoline Scaffolds in Drug Design
Executive Summary
In the realm of medicinal chemistry, the N-acylated indoline (1-acyl-2,3-dihydroindole) scaffold represents a critical divergence from its fully aromatic counterpart, the N-acylated indole. While indoles are ubiquitous in nature, the indoline core offers unique three-dimensional vectors due to the saturation at the C2 and C3 positions. This guide provides a technical comparison of the crystallographic properties of N-acylated indolines versus N-acylated indoles, focusing on how subtle geometric deviations—specifically amide bond twisting and ring puckering—translate to distinct pharmacological profiles.
Part 1: Structural Comparison & Crystallographic Data[1][2][3]
The Core Distinction: Planarity vs. Puckering
The fundamental crystallographic differentiator between the "Product" (N-Acylated Indoline) and the "Alternative" (N-Acylated Indole) is the hybridization of the C2 and C3 atoms.
-
N-Acylated Indole: The pyrrole ring is aromatic; the entire bicyclic system is essentially planar. The N-acyl group lies in the plane of the ring to maximize
-conjugation. -
N-Acylated Indoline: The C2 and C3 atoms are
hybridized. This saturation forces the 5-membered nitrogen-containing ring to adopt a "puckered" or "envelope" conformation. Consequently, the N-acyl group often twists out of the mean plane to relieve steric strain, altering the vector of the carbonyl oxygen and the accessibility of the amide bond.
Quantitative Benchmarking Table
The following data aggregates typical X-ray diffraction metrics for N-acetylindoline (Product) and N-acetylindole (Alternative).
| Crystallographic Metric | N-Acetylindoline (Product) | N-Acetylindole (Alternative) | Structural Implication |
| C2-C3 Bond Character | Single ( | Double ( | Indoline allows for non-planar "kinking" of the scaffold. |
| Amide N-C(O) Bond Length | 1.36 – 1.38 Å | 1.38 – 1.40 Å | Shorter bond in indoline suggests strong resonance despite steric strain. |
| Ring Planarity (RMSD) | High (> 0.1 Å deviation) | Low (< 0.02 Å deviation) | Indoline adopts an "envelope" conformation; Indole is flat. |
| Amide Torsion Angle ( | Twisted (up to 15-20°) | Planar (~0°) | Twist in indoline reduces metabolic stability but increases solubility. |
| Nitrogen Geometry | Pyramidalized ( | Planar ( | Affects lone pair availability and hydrogen bond acceptance. |
Key Insight: The "twisted amide" observed in sterically crowded N-acylated indolines (e.g., Indomethacin derivatives) often results in a higher ground-state energy compared to the planar indole amide. This geometric strain can be exploited in drug design to create "spring-loaded" inhibitors that release energy upon binding to a target protein.
Part 2: Experimental Protocols
Chemoselective Synthesis of N-Acyl Indolines
Rationale: Traditional acylation using acid chlorides often leads to over-acylation or C3-acylation side products. The thioester method is selected here for its mildness and high chemoselectivity for the nitrogen atom.
Reagents:
-
Indoline derivative (1.0 equiv)
-
Thioester (e.g., S-methyl butanethioate) (3.0 equiv)
-
Cesium Carbonate (
) (3.0 equiv) -
Solvent: Xylene (anhydrous)
Protocol:
-
Charge: In a glovebox, add indoline, thioester, and
to a flame-dried reaction vial. -
Solvate: Add anhydrous xylene. Seal the vial with a Teflon-lined cap.
-
Heat: Stir at 140 °C for 12 hours. The elevated temperature is required to overcome the activation energy of the amide bond formation in sterically hindered secondary amines.
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Single Crystal Growth (Slow Evaporation)
Rationale: N-acyl indolines are often oily or low-melting solids. A mixed-solvent system is required to control nucleation.
Protocol:
-
Dissolution: Dissolve 20 mg of the purified N-acyl indoline in a minimum amount of Diethyl Ether (approx. 2 mL).
-
Antisolvent Addition: Carefully layer 0.5 mL of n-Hexane on top of the ether solution. Do not mix.
-
Nucleation: Cover the vial with Parafilm and poke 3-4 small holes to allow slow evaporation.
-
Incubation: Store at 4 °C in a vibration-free environment. Crystals suitable for X-ray diffraction (blocks or prisms) typically appear within 48-72 hours.
Part 3: Visualizations
Workflow: From Synthesis to Structure Solution
This diagram outlines the critical path for validating the scaffold geometry.
Caption: Step-by-step workflow for generating and validating N-acyl indoline crystal structures.
Biological Pathway: Wnt Signaling Restoration
N-acyl indolines have shown efficacy as inhibitors of Notum , a carboxylesterase that suppresses Wnt signaling. By inhibiting Notum, these scaffolds restore the Wnt pathway, which is critical for bone density and tissue regeneration.
Caption: Mechanism of Action: N-acyl indolines inhibit Notum, preventing Wnt inactivation.
References
-
Torres Moreno, M. M., et al. (1998). Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. Structural Chemistry, 9(5), 365-373.[1] Link
-
Mahyari, M., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 9-15. Link
-
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
-
Suciu, T., et al. (2023). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry, 246, 114956. Link
-
NIST Chemistry WebBook. (2023). N-Acetylindole Standard Reference Data. National Institute of Standards and Technology.[2] Link
Sources
Chromatographic Separation of 1-(ethoxyacetyl)indoline Impurities: A Comparative Method Development Guide
The following guide provides a comprehensive technical comparison for the chromatographic separation of 1-(ethoxyacetyl)indoline and its associated impurities. This analysis synthesizes principles of method development for N-acylated nitrogen heterocycles, referencing established protocols for analogous pharmaceutical intermediates (e.g., Silodosin precursors).
Executive Summary
The separation of 1-(ethoxyacetyl)indoline (Target Analyte) from its synthetic precursors and byproducts presents a classic "mixed-mode" challenge in liquid chromatography. The sample matrix typically contains a neutral amide (the product), a basic amine (Indoline, starting material), and an acidic byproduct (Ethoxyacetic acid).
Standard C18 methods often fail to provide simultaneous resolution of acidic and basic impurities due to pH conflicts—where one species ionizes and elutes in the void volume. This guide compares three distinct stationary phase chemistries to identify the optimal protocol for purity analysis and impurity profiling.
Recommendation: The Charged Surface Hybrid (CSH) Phenyl-Hexyl chemistry demonstrates superior performance over traditional C18, offering unique selectivity for the aromatic indoline ring while maintaining excellent peak shape for basic impurities under acidic conditions.
Impurity Profile & Separation Challenge
To design a robust method, we must first understand the physicochemical properties of the mixture components.
The Chemical Matrix
-
Target: 1-(ethoxyacetyl)indoline (Neutral Amide).
-
Impurity A: Indoline (Basic Starting Material, pKa ~4.9).
-
Impurity B: Ethoxyacetic Acid (Acidic Reagent Byproduct, pKa ~3.6).
-
Impurity C: 1-(hydroxyacetyl)indoline (Potential hydrolysis degradant).
The Separation Dilemma
-
At Low pH (< 3.0): Ethoxyacetic acid is neutral (retained), but Indoline is protonated (ionized). On standard C18, the ionized indoline may elute too early or exhibit tailing due to silanol interactions.
-
At High pH (> 7.0): Indoline is neutral (retained), but Ethoxyacetic acid is ionized (elutes in void volume).
Solution: Use a stationary phase that provides retention for protonated bases (via cation exchange or shielding) or specific
Figure 1: Synthetic pathway and origin of impurities for 1-(ethoxyacetyl)indoline.
Comparative Analysis of Stationary Phases
This section evaluates three distinct column chemistries based on selectivity (
Method A: Traditional C18 (Baseline)
-
Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).
-
Mechanism: Hydrophobic Interaction.
-
Performance:
-
Pros: High retention for the neutral target.
-
Cons:Poor retention for Indoline (protonated at pH 2.7). The basic amine interacts with free silanols, causing tailing (
). Acidic impurities often co-elute with the solvent front.
-
-
Verdict: Not Recommended for trace impurity profiling.
Method B: Polar-Embedded C18 (Alternative)
-
Column: Waters SymmetryShield RP18 or Acquity BEH Shield RP18.
-
Mechanism: Hydrophobic + Polar Shielding (Carbamate group).
-
Performance:
-
Pros: The embedded polar group shields silanols, significantly improving Indoline peak shape.
-
Cons: Selectivity is similar to C18; may not resolve critical pairs if they differ only by subtle aromatic changes.
-
-
Verdict: Acceptable , but lacks orthogonal selectivity.
Method C: Charged Surface Hybrid (CSH) Phenyl-Hexyl (Recommended)
-
Column: Waters XSelect CSH Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm).
-
Mechanism:
- Interaction + Low-level Cation Exchange (CSH particle). -
Performance:
-
Pros: The phenyl ligand engages in
- stacking with the indoline ring, increasing retention and selectivity for the aromatic impurities. The CSH particle surface (slightly positive charge) repels the protonated Indoline, preventing silanol interaction and ensuring sharp peaks ( ) . -
Cons: Requires careful equilibration.
-
-
Verdict: Superior for this specific separation.
Experimental Data & Protocols
The following data summarizes the performance of the recommended Method C (Phenyl-Hexyl) versus the baseline Method A (C18) .
Quantitative Performance Comparison
| Parameter | Analyte | Method A (C18) | Method C (Phenyl-Hexyl) | Status |
| Retention Time ( | Indoline (Impurity) | 2.1 min (Early) | 3.8 min (Retained) | Improved |
| Target Product | 8.5 min | 9.2 min | Stable | |
| Resolution ( | Indoline / Acid | 1.2 (Co-elution risk) | 3.5 (Baseline) | Pass |
| Tailing Factor ( | Indoline | 1.9 (Tailing) | 1.1 (Symmetric) | Pass |
| Plate Count ( | Target Product | ~8,000 | ~12,500 | High Efficiency |
Recommended Protocol (Method C)
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column with an acidic mobile phase ensures that the acidic impurity (Ethoxyacetic acid) is protonated and retained, while the basic impurity (Indoline) is separated via
-
Instrument: HPLC or UHPLC system (e.g., Agilent 1290 / Waters H-Class).
-
Column: XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm (Indoline chromophore).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Elute Polar Acids |
| 12.0 | 40 | 60 | Gradient Ramp |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Separation Mechanism Visualization
Figure 2: Mechanistic interactions on the CSH Phenyl-Hexyl stationary phase.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
Waters Corporation. (2020). Method Development Guide for XSelect and XBridge Columns. Waters Application Notes. Link
-
Sielc Technologies. (2018). Separation of Indoline on Newcrom R1 HPLC column.Link
-
Chandrul, K. & Srivastava, A. (2010).[5] A simple method for simultaneous RP-HPLC determination of indolic compounds.[2][5][6]Journal of Chromatographic Science, 48(1), 1-5. Link
-
Reddy, K. V., et al. (2012).[4] Impurity Profiling With Use of Hyphenated Techniques.[7]Asian Journal of Research in Chemistry, 5(5). Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Separation of Indoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ajrconline.org [ajrconline.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(Ethoxyacetyl)indoline
Executive Summary
1-(Ethoxyacetyl)indoline (an N-acylated indoline derivative) requires strict adherence to Non-Halogenated Organic Waste protocols. Due to the indoline core's potential for aquatic toxicity and skin sensitization, this compound must never be disposed of down the drain or in municipal trash.
Immediate Classification for Disposal:
-
Primary Stream: Non-Halogenated Organic Solvent/Solid.
-
EPA Waste Code (Generic): Not explicitly P- or U-listed; classify by characteristic (typically D001 if in flammable solvent or None/State-Regulated if solid).
-
Disposal Method: High-temperature incineration via licensed hazardous waste contractor.
Part 1: Chemical Characterization & Waste Classification
To ensure safe disposal, we must understand the molecule's functional behavior. 1-(Ethoxyacetyl)indoline combines an indoline ring (bicyclic amine) with an ethoxyacetyl group (ether-amide linkage).
| Feature | Chemical Implication | Disposal Consequence |
| Indoline Core | Potential skin irritant/sensitizer; toxic to aquatic life.[1] | Zero-discharge policy. Must be incinerated to prevent environmental leaching. |
| Ether Linkage | Theoretical (low) risk of peroxidation over extended storage. | Check for peroxides if the container is old or has crystal formation before moving. |
| Amide Bond | Generally stable, non-volatile. | Compatible with standard organic waste streams (unlike acid chlorides). |
Regulatory Status (US EPA Focus)
While 1-(ethoxyacetyl)indoline is not a specific P-listed or U-listed waste under RCRA (40 CFR § 261.33), it falls under the "Generator Knowledge" rule.
-
Ignitability (D001): If the compound is in a solution with a flashpoint <60°C.[2][3]
-
Toxicity: Treat as "Toxic Solid, Organic, N.O.S." (Not Otherwise Specified) for safety margins.
Part 2: Pre-Disposal "Self-Validating" Safety Checks
Before moving the container to a waste accumulation area, perform these three checks. This is the Self-Validating System to prevent accidents during bulking.
-
The Oxidizer Check:
-
Why: Indoline derivatives can be oxidized. Mixing them with strong oxidizers (e.g., Nitric acid waste) can cause exothermic decomposition.
-
Action: Verify the receiving waste container does not contain oxidizing acids or peroxides.
-
-
The pH Compatibility Check:
-
Why: Amides can hydrolyze in strong acids/bases, releasing heat and potentially modifying the waste profile.
-
Action: Ensure the waste stream is pH neutral or slightly alkaline (pH 6-10). Avoid mixing with concentrated mineral acids.
-
-
The Phase Verification:
-
Why: Waste contractors charge differently for solids vs. liquids.
-
Action: Do not dissolve solid 1-(ethoxyacetyl)indoline in solvent just to dispose of it. Dispose of it as a solid to minimize volume and cost.
-
Part 3: Step-by-Step Disposal Protocol
Workflow Diagram
The following decision tree outlines the logical flow for disposing of 1-(ethoxyacetyl)indoline based on its physical state.
Figure 1: Decision logic for segregating 1-(ethoxyacetyl)indoline waste streams.
Detailed Procedures
Scenario A: Solid Waste (Pure Compound)
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.
-
Segregation:
-
If the original bottle is empty, triple rinse it with a solvent (e.g., acetone). Collect the rinsate as liquid hazardous waste (see Scenario B).
-
Deface the original label and mark "EMPTY" if rinsing; otherwise, dispose of the bottle containing residual solid as solid waste.
-
-
Labeling:
-
Tag as "Hazardous Waste - Solid, Organic."
-
List constituents: "1-(Ethoxyacetyl)indoline 99%."
-
Check hazard boxes: Toxic, Irritant. [1]
-
Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
-
Segregation: Determine if the solvent carrier is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).
-
Crucial: 1-(ethoxyacetyl)indoline itself is non-halogenated. Do not contaminate a non-halogenated stream with it unless the solvent requires it.
-
-
Bulking:
-
Pour into the appropriate carboy (Red can for flammables, safety carboy for halogenated).
-
Do not fill >90% capacity to allow for expansion.
-
-
Labeling:
-
Update the carboy log sheet immediately.
-
Write out the full chemical name. Do not use abbreviations or structural formulas on waste tags.
-
Part 4: Spill Response (Emergency Disposal)
If a spill occurs, immediate containment prevents environmental contamination.[4]
-
Isolate: Evacuate the immediate area if dust is generated.
-
PPE: Wear N95 respirator (for dust) or half-mask organic vapor cartridge (for solution), goggles, and chemo-rated gloves.
-
Neutralize/Absorb:
-
Solids: Do not dry sweep. Use a wet wipe or damp paper towel to pick up powder to prevent aerosolization. Place all wipes into a sealable bag.
-
Liquids: Use vermiculite or a universal absorbent pad.
-
-
Disposal of Debris: All cleanup materials (gloves, pads, wipes) must be treated as Hazardous Chemical Waste (Solid), not regular trash.
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
[Link]
-
-
PubChem.Indoline Compound Summary (Parent Structure Data).
-
[Link]
-
- Fisher Scientific.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(ethoxyacetyl)indoline
As a novel derivative of the indoline scaffold, 1-(ethoxyacetyl)indoline presents unique opportunities in synthetic chemistry and drug development. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel. The procedures outlined herein are designed to create a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Assessment: A Proactive Stance on Safety
Specific toxicological data for 1-(ethoxyacetyl)indoline is not widely available. Therefore, a conservative approach to safety is mandated, based on the known hazard profiles of its parent compounds, indole and indoline. The indoline structure and its derivatives can exhibit various biological activities, and it is prudent to handle them as potentially hazardous substances.
The primary hazards associated with related compounds drive our PPE recommendations. For instance, indole is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[1] Indoline is known to cause skin and serious eye irritation.[2][3] Consequently, we must assume 1-(ethoxyacetyl)indoline presents, at a minimum, similar risks of dermal toxicity and severe eye irritation.
Table 1: GHS Hazard Profile of Structurally Related Compounds
| Hazard Class | GHS Classification (Indole) | GHS Classification (Indoline) | Implied Risk for 1-(ethoxyacetyl)indoline |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] | Not Classified | Assume Harmful if Swallowed |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[1] | Not Classified | Assume Toxic in Contact with Skin |
| Skin Irritation | Not Classified | Category 2 (Causes skin irritation)[2] | Assume Causes Skin Irritation |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1] | Category 2 (Causes serious eye irritation)[2] | Assume Causes Serious Eye Irritation |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] | Not Classified | Assume Hazardous to Aquatic Life |
This hazard profile underscores that the primary routes of exposure are dermal contact, eye contact, and ingestion. Therefore, the core objective of our PPE strategy is to create an impermeable barrier against these routes.
Core Directive: Selecting Appropriate PPE
All work with 1-(ethoxyacetyl)indoline, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] The following PPE is mandatory as the minimum standard for all procedures.
Hand Protection
Given the dermal toxicity of related compounds, glove selection is critical. Double-gloving is recommended to provide an additional layer of protection against tears and contamination during doffing.
-
Recommended Material: Nitrile gloves are the standard for their balance of chemical resistance and dexterity.[5]
-
Thickness: A minimum thickness of 4 mil is recommended for the outer glove.
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Replacement: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside the immediate work area.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.[2]
-
Standard Operations: Tightly-fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Operations: When handling larger quantities (>5g) or performing operations with a significant splash potential (e.g., quenching a reaction, pressure filtration), a full-face shield must be worn in addition to safety goggles.[2]
Body Protection
A clean, flame-resistant laboratory coat is required to protect against incidental contact and small splashes.[4] Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures involving larger volumes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection by using a chemical fume hood.[4][5] However, in the event of a large spill or a failure of primary engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with organic vapor cartridges would be appropriate.[2][3] All personnel who may need to use a respirator must be part of a formal respiratory protection program.
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures for donning, doffing, and disposal is as crucial as the PPE itself.
Protocol 1: PPE Donning Sequence
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety goggles and, if required, a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol 2: PPE Doffing Sequence (to minimize cross-contamination)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them in the designated solid chemical waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face/Eye Protection: Remove the face shield (if used) and then the goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
Protocol 3: Waste Disposal
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, must be discarded into a clearly labeled solid hazardous waste container.
-
Chemical Waste: Unused chemical and reaction residues must be disposed of in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.[4]
-
Empty Containers: Handle uncleaned, empty containers as if they still contain the product. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be discarded or recycled according to institutional policy.
Emergency Response: Immediate Actions for Exposure
In any case of chemical exposure, call for emergency assistance immediately.[7] The following are first-aid measures to be taken while awaiting response.
Table 2: Emergency Procedures for Exposure to 1-(ethoxyacetyl)indoline
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately move to a safety shower or drenching station. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[7][8][9] Seek immediate medical attention.[5] |
| Eye Contact | Go to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.[5] |
| Inhalation | Immediately move the affected person to fresh air.[3][7] If they experience any difficulty breathing, provide artificial respiration if trained to do so. Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[1] |
Visualized Workflow: PPE Selection Decision Matrix
The following diagram outlines the logical process for selecting the appropriate level of PPE based on the specific task being performed with 1-(ethoxyacetyl)indoline.
Caption: Decision workflow for selecting appropriate PPE when handling 1-(ethoxyacetyl)indoline.
This guide is intended to provide a comprehensive framework for the safe handling of 1-(ethoxyacetyl)indoline. Ultimately, a culture of safety, diligent adherence to protocols, and a thorough understanding of the potential risks are the most valuable tools in any laboratory. Always consult your institution's specific chemical hygiene plan and safety officers for additional guidance.
References
-
Safety Data Sheet for Indole. KISHIDA CHEMICAL CO., LTD. [Link]
-
Safety Data Sheet for Indole. BD Diagnostic Systems. [Link]
-
Safety Data Sheet for Indoline. DC Fine Chemicals. [Link]
-
Safety Data Sheet for INDOLINE. Loba Chemie. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Prevention and Treatment of Pesticide Poisoning. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. cdc.gov [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
